ONPG
Description
Includes ortho-, meta-, and para-nitrophenylgalactosides.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861907 | |
| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369-07-3, 28347-45-7, 30677-14-6 | |
| Record name | o-Nitrophenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrophenyl beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrophenylgalactosides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl beta-D-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl-beta-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-nitrophenyl β-D-galactoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The ONPG Test: A Technical Guide to its Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The o-nitrophenyl-β-D-galactopyranoside (ONPG) test is a rapid and sensitive biochemical assay used in microbiology to detect the activity of the enzyme β-galactosidase.[1][2][3] This test is crucial for the differentiation and identification of bacteria, particularly within the Enterobacteriaceae family, by distinguishing true non-lactose fermenters from late lactose fermenters.[3][4] This guide provides an in-depth exploration of the biochemical principles underlying the this compound test, detailed experimental protocols, and a summary of key quantitative parameters.
Introduction: The Challenge of Lactose Fermentation
The ability of bacteria to ferment lactose, a disaccharide composed of glucose and galactose linked by a β-galactoside bond, is a cornerstone of microbial identification.[5] This metabolic process is dependent on two key enzymes:
-
β-galactoside permease: A transport protein located in the bacterial cell membrane that facilitates the entry of lactose into the cell.[1][5][6]
-
β-galactosidase: An intracellular enzyme that hydrolyzes the β-galactoside bond of lactose, breaking it down into glucose and galactose, which can then be utilized in glycolysis.[1][5][6][7]
Bacteria that are rapid lactose fermenters possess both permease and β-galactosidase.[5][8] However, some bacteria may lack β-galactoside permease, preventing or slowing the transport of lactose into the cell, even if they possess β-galactosidase.[1][5] These organisms are known as late or delayed lactose fermenters and can be mistakenly identified as non-lactose fermenters in traditional fermentation tests.[1][4] The this compound test was developed to overcome this diagnostic challenge.[9]
The Principle of the this compound Test
The this compound test utilizes a synthetic, chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (this compound).[2][9] this compound is structurally analogous to lactose, with the glucose molecule being replaced by an o-nitrophenyl group.[1][4][5][8] A key feature of this compound is its ability to penetrate the bacterial cell wall and membrane without the assistance of β-galactoside permease.[1][4][5]
Once inside the cell, if β-galactosidase is present, the enzyme will hydrolyze the β-galactoside bond in this compound.[1][5][8] This enzymatic cleavage yields two products: galactose and o-nitrophenol.[5][8][10][11] While this compound itself is colorless, o-nitrophenol is a yellow-colored compound.[8][9][10][11] The development of a yellow color, therefore, provides a direct and visible indication of β-galactosidase activity.[1][8][11]
This principle allows for the detection of β-galactosidase even in organisms that lack the specific permease for lactose, enabling the rapid identification of late lactose fermenters.[4][5]
Signaling Pathways and Biochemical Reactions
The metabolic pathways for lactose and this compound are illustrated below.
Caption: Bacterial Lactose Metabolism Pathway.
Caption: this compound Test Biochemical Pathway.
Experimental Protocols
For optimal results, the test organism should be cultured on a medium containing lactose, such as Triple Sugar Iron (TSI) agar or Kligler Iron Agar (KIA), to induce the production of β-galactosidase.[4][8][12]
This compound Broth Method
-
Bring the this compound broth to room temperature before inoculation.[1][5]
-
Using a sterile loop, prepare a heavy suspension of the test organism from a pure 18-24 hour culture.[1][5]
-
Inoculate the this compound broth with the heavy inoculum.[1][5]
-
Incubate the tube aerobically at 35-37°C with the cap loosened.[1][5]
-
Examine the tube for a yellow color change at 1 hour.[1][5] If no color change is observed, continue incubation and check periodically for up to 24 hours.[1][4][5]
This compound Disk Method
-
Aseptically place a commercially available this compound disk into a sterile tube.[1][5]
-
Add 0.2 mL to 0.5 mL of sterile physiological saline to the tube.[1][5][9]
-
Prepare a heavy suspension of the test organism in the saline, ensuring the turbidity is equivalent to a McFarland standard of 3.[1][4]
-
Observe for the development of a yellow color in the suspension.[1]
Data Presentation and Interpretation
The results of the this compound test are interpreted based on the observed color change.
| Result | Observation | Interpretation |
| Positive | Development of a yellow color.[5] | β-galactosidase is present.[5] |
| Negative | No color change (remains colorless or pale).[5] | β-galactosidase is absent.[5] |
The rate of the color change can vary. Organisms with strong β-galactosidase activity may produce a positive result within minutes to an hour, while others may require up to 24 hours of incubation.[1][4][8]
Experimental Workflow
The logical workflow for performing and interpreting the this compound test is as follows:
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. notesforbiology.com [notesforbiology.com]
- 3. laboratoryinfo.com [laboratoryinfo.com]
- 4. microbiologie-clinique.com [microbiologie-clinique.com]
- 5. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Sources of β-galactosidase and its applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 9. microbenotes.com [microbenotes.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbesinfo.com [microbesinfo.com]
- 12. bio.libretexts.org [bio.libretexts.org]
The ONPG Assay for β-Galactosidase: A Technical Guide to its Mechanism and Application
The quantification of β-galactosidase activity is a cornerstone of molecular biology, widely employed in reporter gene assays, protein-protein interaction studies, and high-throughput screening. A primary method for this quantification relies on the chromogenic substrate ortho-nitrophenyl-β-D-galactopyranoside (ONPG). This technical guide provides an in-depth exploration of the this compound mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The principle of the this compound assay is a straightforward enzymatic reaction that results in a measurable color change.[1] The substrate, this compound, is a synthetic compound structurally analogous to lactose, the natural substrate for β-galactosidase.[1][2] However, in this compound, the glucose component of lactose is replaced with an ortho-nitrophenyl group.[2]
This structural similarity allows β-galactosidase to recognize and bind to this compound. The enzyme then catalyzes the hydrolysis of the β-galactoside bond within the this compound molecule.[3][4] This cleavage yields two products: galactose and ortho-nitrophenol (o-nitrophenol).[2][5] While this compound itself is colorless, the o-nitrophenol product is a vibrant yellow compound.[2][5] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and thus reflects the activity of the β-galactosidase enzyme.[5][6][7]
A key advantage of this compound is its ability to penetrate the bacterial cell wall without the need for lactose permease, an enzyme required for the transport of lactose into the cell.[3][4] This allows for the direct measurement of β-galactosidase activity, even in cells that may lack or have sluggish permease function, making the assay rapid and sensitive.[2][4]
Caption: Enzymatic cleavage of this compound by β-galactosidase.
Quantitative Analysis and Enzyme Kinetics
The efficiency and outcome of the this compound assay are influenced by several physicochemical parameters. The reaction is typically stopped by adding a high-pH solution, such as 1M sodium carbonate (Na₂CO₃), which denatures the enzyme and halts the reaction.[1][6] The absorbance of the resulting o-nitrophenol is then measured.
Table 1: Key Parameters for the β-Galactosidase Assay using this compound
| Parameter | Value / Condition | Notes |
| Substrate | o-nitrophenyl-β-D-galactopyranoside (this compound) | A colorless, synthetic analog of lactose.[1][2] |
| Enzyme | β-Galactosidase (EC 3.2.1.23) | Hydrolyzes β-galactosides into monosaccharides.[8] |
| Product Measured | o-nitrophenol | A yellow compound.[2] |
| Absorbance Wavelength | 405 - 420 nm | Optimal wavelength for detecting o-nitrophenol.[1][5] |
| Optimal pH | 6.5 - 8.0 | Varies by enzyme source; typically around neutral pH.[8][9][10] |
| Optimal Temperature | 37°C - 55°C | Varies by enzyme source.[9][10] |
| Stop Solution | 1M Sodium Carbonate (Na₂CO₃) | Increases pH to halt enzymatic activity.[1][6] |
The kinetic properties of β-galactosidase, specifically its Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), have been determined using this compound as the substrate. These values can vary significantly depending on the source of the enzyme and the specific experimental conditions.
Table 2: Reported Kinetic Constants for β-Galactosidase with this compound
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or A/min) | Reference |
| Aspergillus oryzae | 0.800 | 0.0864 A/min | [8] |
| Lactiplantibacillus plantarum GV54 | 27.3757 | 0.2592 U/min | [9] |
| Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol/min/mg | [10] |
Experimental Protocols
Numerous variations of the this compound assay exist, from qualitative disk-based tests to highly quantitative microplate reader-based assays.[4][11] Below is a detailed methodology for a quantitative assay suitable for cell lysates in a 96-well plate format, a common application in research and drug development.
Detailed Methodology for Quantitative this compound Assay
1. Cell Lysis and Lysate Preparation:
-
For Adherent Cells: After 24-72 hours of transfection/treatment, aspirate the growth medium.[12] Add an appropriate volume of 1X Lysis Buffer (e.g., containing a non-ionic detergent) to the culture dish and incubate for 10-15 minutes at room temperature to ensure complete cell lysis.[12]
-
For Suspension Cells: Pellet cells by centrifugation. Resuspend the pellet in 1X Lysis Buffer.[12] Complete lysis can be aided by a quick freeze-thaw cycle.[12]
-
Clarify the lysate by centrifuging to pellet cell debris. Transfer the supernatant (soluble lysate) to a fresh tube.[13]
2. Assay Reaction Setup:
-
Prepare a reaction mixture (often called a "master mix" or "Bgal mix") containing buffer (e.g., Z buffer: Na₂HPO₄, NaH₂PO₄, KCl, MgSO₄), β-mercaptoethanol, and this compound substrate (typically at a concentration of 1-4 mg/mL).[6][11]
-
In a 96-well plate, add a specific volume of cell lysate to each well.[11][12] Include appropriate controls, such as a blank (lysis buffer only) and lysate from untransfected or control cells to measure endogenous β-galactosidase activity.[1][12]
-
To initiate the reaction, add the this compound-containing reaction mixture to each well.[11]
3. Incubation and Reaction Termination:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 28°C or 37°C).[6][13]
-
Monitor the development of a yellow color. Incubation time can range from a few minutes for high enzyme activity to several hours for low activity.[4][12]
-
Stop the reaction by adding a volume of Stop Solution (e.g., 1M Na₂CO₃) to each well.[6][13]
4. Data Acquisition and Analysis:
-
Measure the optical density (absorbance) of each well at 420 nm using a microplate spectrophotometer.[1][11] Some protocols also recommend measuring absorbance at 550 nm to correct for light scattering by cell debris.[6]
-
Calculate enzyme activity, often expressed in Miller units or as specific activity (e.g., nmoles of this compound hydrolyzed per minute per mg of protein).[11][13]
Caption: Workflow for a quantitative β-galactosidase assay.
Applications in Research and Drug Development
The this compound assay is a versatile tool with broad applications:
-
Reporter Gene Assays: The lacZ gene, which encodes β-galactosidase, is a common reporter gene. The this compound assay is used to quantify its expression, providing a measure of promoter activity or the efficacy of gene delivery systems.[1][12]
-
Yeast Two-Hybrid (Y2H) Systems: In Y2H screens for protein-protein interactions, a positive interaction reconstitutes a functional transcription factor that drives the expression of a reporter gene, often lacZ. The this compound assay provides a quantitative measure of the interaction strength.[1][14]
-
High-Throughput Screening (HTS): The simplicity and adaptability of the assay to a microplate format make it suitable for HTS campaigns to identify compounds that modulate a specific biological pathway where β-galactosidase is used as a downstream reporter.[14][15]
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 7. agilent.com [agilent.com]
- 8. pjlss.edu.pk [pjlss.edu.pk]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Structure and Properties of ONPG
Introduction
Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a synthetic, chromogenic substrate extensively utilized in molecular biology and microbiology for the detection and quantification of β-galactosidase activity.[1][2] Structurally similar to lactose, this compound is cleaved by β-galactosidase, yielding a colored product that allows for straightforward colorimetric or spectrophotometric analysis.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a glycoside composed of a galactose sugar moiety linked to an ortho-nitrophenol (o-nitrophenol) group via a β-glycosidic bond. The presence of the nitro group on the phenyl ring is crucial for its function as a chromogenic substrate.
Key Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₁₅NO₈ | [4][5] |
| Molecular Weight | 301.25 - 301.3 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 186-195°C (with decomposition) | [4][7][8] |
| Solubility | Soluble in water, DMSO, and DMF | [6][9] |
| Optical Rotation [α]D²⁰ | -68.0 ± 3° (c=1, H₂O) | [4] |
| Purity (HPLC) | ≥98% | [2] |
Principle of the β-Galactosidase Assay
The utility of this compound lies in its role as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides.[10] In many bacteria, β-galactosidase is essential for the metabolism of lactose, breaking it down into glucose and galactose.[11] The this compound assay leverages this enzymatic activity for detection.[12]
The reaction proceeds in two main steps:
-
Enzymatic Cleavage: β-galactosidase hydrolyzes the β-glycosidic bond in the colorless this compound molecule. This reaction releases galactose and o-nitrophenol.[1][10]
-
Color Development: The released o-nitrophenol is colorless in acidic or neutral conditions. However, under alkaline conditions (typically achieved by adding a stop solution like 1 M sodium carbonate), it is deprotonated to form the o-nitrophenolate ion, which has an intense yellow color.[7][12]
The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced and, therefore, to the activity of the β-galactosidase enzyme.[1] This color change can be quantified by measuring the absorbance at a wavelength of 405-420 nm using a spectrophotometer or a microplate reader.[1][12][13]
Signaling Pathway and Experimental Workflow
The enzymatic reaction of this compound hydrolysis can be visualized as a simple pathway. Similarly, a typical experimental workflow for a β-galactosidase assay using this compound follows a standardized procedure.
Caption: Enzymatic conversion of this compound by β-galactosidase.
Caption: A typical workflow for a cell-based this compound assay.
Experimental Protocols
While specific parameters may vary depending on the application, a general protocol for a β-galactosidase assay in cell lysates is provided below.
Materials:
-
Lysis Buffer: Specific composition depends on the cell type.
-
This compound Solution: Typically 4 mg/mL in a suitable buffer (e.g., sodium phosphate buffer).[7][14]
-
Reaction Buffer: For example, 100 mM sodium phosphate buffer, pH 7.3.[7]
-
Cell lysate containing β-galactosidase or purified enzyme.
-
Microcentrifuge tubes or a 96-well plate.
-
Incubator or water bath at 37°C.[16]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[16]
Procedure for a Microplate-Based Assay:
-
Cell Lysis: After harvesting, lyse the cells using an appropriate lysis buffer and method (e.g., freeze-thaw cycles).[16] Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add a specific volume of cell lysate to each well.[13][16] Include appropriate controls, such as a blank (lysis buffer only) and a negative control (lysate from untransfected or non-induced cells).[12][13]
-
Initiate Reaction: Add the this compound solution to each well to start the enzymatic reaction.[13][16]
-
Incubation: Incubate the plate at 37°C.[16] The incubation time can range from a few minutes to several hours, depending on the enzyme concentration, and should be monitored for the development of a yellow color.[13][17]
-
Stop Reaction: Terminate the reaction by adding a volume of 1 M Na₂CO₃ to each well.[12][16] This will halt the enzyme activity and maximize the color of the o-nitrophenolate.
-
Measurement: Read the absorbance of each well at 420 nm using a microplate reader.[16]
-
Quantification: The activity of β-galactosidase can be calculated based on the absorbance values, the incubation time, and the amount of protein in the lysate.[16]
This compound is an invaluable tool for researchers due to its reliability and ease of use in quantifying β-galactosidase activity. Its well-defined chemical structure and predictable chromogenic properties make it a staple in various applications, including reporter gene assays, enzyme kinetics studies, and microbiological identification tests.[3][17] The straightforward protocols and clear, quantifiable results ensure its continued importance in the scientific community.
References
- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. o-Nitrophenyl-β-D-galactopyranoside [webbook.nist.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Nitrophenyl-beta-D-galactopyranoside | 369-07-3 [chemicalbook.com]
- 9. Glycosynth - o-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]
- 10. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 11. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
The Chromogenic Compass: A Technical Guide to ONPG Substrate for β-Galactosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and microbiological research, the enzymatic assay for β-galactosidase activity stands as a cornerstone technique. Central to this assay is the chromogenic substrate, ortho-Nitrophenyl-β-D-galactopyranoside (ONPG). This synthetic lactose analog provides a simple, yet powerful, tool for the detection and quantification of β-galactosidase, an enzyme pivotal in lactose metabolism and widely employed as a reporter gene in various molecular applications. This in-depth technical guide provides a comprehensive overview of the this compound substrate, its mechanism of action, quantitative parameters, and detailed experimental protocols for its use in β-galactosidase assays.
Core Principles: The Mechanism of this compound Hydrolysis
Ortho-Nitrophenyl-β-D-galactopyranoside is a colorless compound that serves as an artificial substrate for β-galactosidase.[1] The principle of the this compound assay lies in the enzymatic cleavage of the β-galactoside bond within the this compound molecule by β-galactosidase. This hydrolysis reaction yields two products: galactose and ortho-nitrophenol (ONP).[2][3] While galactose is a colorless sugar, ortho-nitrophenol, under alkaline conditions, exhibits a distinct yellow color.[4] The intensity of this yellow color is directly proportional to the amount of ONP produced and, consequently, to the activity of the β-galactosidase enzyme.[4][5] The absorbance of the resulting yellow solution can be quantified spectrophotometrically at a wavelength of 405-420 nm.[5][6][7]
This straightforward colorimetric readout makes the this compound assay a highly sensitive and quantifiable method for determining β-galactosidase activity.[1] It is particularly valuable for distinguishing between bacteria that can ferment lactose and those that cannot, a critical step in the identification of various microorganisms, especially within the Enterobacteriaceae family.[8][9] The test can differentiate between true non-lactose fermenters, which lack β-galactosidase, and late lactose fermenters, which may possess the enzyme but lack the necessary permease to transport lactose into the cell.[1][8] Since this compound can passively diffuse into the bacterial cell, it bypasses the need for a specific permease, allowing for the direct measurement of intracellular β-galactosidase activity.[1][8]
Quantitative Data Summary
The efficiency and kinetics of β-galactosidase activity with this compound as a substrate are influenced by several factors, including the source of the enzyme, pH, and temperature. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction.
| Parameter | Value | Source Organism/Condition | Reference |
| Michaelis-Menten Constant (Km) | 0.24 mM | Purified β-galactosidase | [10] |
| 0.800 mM | Aspergillus oryzae | [5] | |
| 6.644 mM | Lactobacillus plantarum HF571129 | [8] | |
| 9.5 x 10-4 M (0.95 mM) | E. coli in Tris buffer, pH 7.6, 20°C | [11] | |
| 4.2 mM | Kluyveromyces lactis | [12] | |
| Maximum Velocity (Vmax) | 0.0864 A/min | Aspergillus oryzae | [5] |
| 147.5 µmol min-1 mg-1 | Lactobacillus plantarum HF571129 | [8] | |
| 134 µmoles/min/mg protein | E. coli | [11] | |
| Optimal pH | 6.5 | Lactobacillus plantarum HF571129 | [8] |
| 7.0 | Lactobacillus lactis | [2] | |
| 7.5 | Aspergillus oryzae | [5] | |
| Optimal Temperature | 37°C | Lactobacillus lactis | [2] |
| 50°C | Lactobacillus plantarum HF571129 | [8] | |
| Molar Extinction Coefficient of o-nitrophenol | 4.5 x 103 L mol-1 cm-1 | Under assay conditions | [13] |
| 2.13 x 104 L mol-1 cm-1 | at pH 10.2 | [11] | |
| Absorbance Maximum of o-nitrophenol | 405-420 nm | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for performing β-galactosidase assays using this compound with bacterial cell lysates and purified enzymes.
Protocol 1: β-Galactosidase Assay in Bacterial Cell Lysates
This protocol is adapted for the quantification of β-galactosidase activity in bacterial cultures, often used in microbiology for bacterial identification or in molecular biology for reporter gene assays.
Materials:
-
Bacterial culture grown to the desired density.
-
Z-Buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, 0.05 M β-mercaptoethanol, pH 7.0).
-
This compound solution (4 mg/mL in Z-Buffer).
-
1 M Sodium Carbonate (Na2CO3) solution.
-
Chloroform.
-
0.1% Sodium Dodecyl Sulfate (SDS) solution.
-
Spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Cell Culture Preparation: Grow a 1 mL culture of the bacterial strain of interest to an appropriate optical density (e.g., OD600 of 0.6-0.8).
-
Cell Lysis:
-
Transfer a known volume of the culture (e.g., 100 µL) to a microcentrifuge tube.
-
Add 900 µL of Z-Buffer.
-
Add 2 drops of chloroform and 1 drop of 0.1% SDS.
-
Vortex vigorously for 10 seconds to lyse the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysate and the this compound solution to the desired reaction temperature (e.g., 37°C).
-
To initiate the reaction, add 200 µL of the this compound solution to the lysed cell suspension.
-
Start a timer immediately.
-
Incubate the reaction mixture at the chosen temperature.
-
-
Stopping the Reaction:
-
When a visible yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Record the exact reaction time.
-
-
Measurement:
-
Centrifuge the tubes at high speed for 5 minutes to pellet the cell debris.
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance of the supernatant at 420 nm.
-
-
Calculation of Activity:
-
Calculate the β-galactosidase activity using the Miller Units formula: Miller Units = (1000 * A420) / (t * V * OD600) Where:
-
A420 is the absorbance at 420 nm.
-
t is the reaction time in minutes.
-
V is the volume of the culture used in the assay in mL.
-
OD600 is the optical density of the culture at 600 nm.
-
-
Protocol 2: β-Galactosidase Assay with Purified Enzyme
This protocol is suitable for determining the kinetic parameters of a purified β-galactosidase enzyme.
Materials:
-
Purified β-galactosidase solution of known concentration.
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl2; 50 mM β-mercaptoethanol).[14]
-
This compound stock solution of known concentration.
-
1 M Sodium Carbonate (Na2CO3) solution.
-
Spectrophotometer or microplate reader.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the Assay Buffer and a specific concentration of this compound.
-
Prepare a blank control containing the Assay Buffer and this compound but no enzyme.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture and the enzyme solution to the desired temperature.
-
Initiate the reaction by adding a small, known amount of the purified β-galactosidase to the reaction mixture.
-
Start a timer immediately.
-
Incubate at the chosen temperature for a defined period.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a volume of 1 M Na2CO3.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 420 nm.
-
-
Data Analysis:
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.
-
Plot the initial reaction velocity (calculated from the absorbance change over time) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine the kinetic parameters.
-
Mandatory Visualizations
Biochemical Reaction of this compound Hydrolysis
Caption: Enzymatic hydrolysis of this compound by β-galactosidase.
Experimental Workflow for a Typical this compound Assay
Caption: A generalized workflow for a β-galactosidase assay using this compound.
Conclusion
The this compound substrate provides a robust, sensitive, and quantitative method for the determination of β-galactosidase activity. Its utility spans from fundamental microbiological identification to sophisticated molecular biology applications, such as reporter gene assays in drug discovery and development. By understanding the core principles, quantitative parameters, and detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the this compound assay to generate reliable and insightful data in their respective fields. The simplicity of the colorimetric readout, combined with the wealth of available quantitative data, ensures that the this compound assay will remain an indispensable tool in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of incubation temperature and pH buffer in β-galactosidase produced by Lactobacillus lactis | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 3. rpdata.caltech.edu [rpdata.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. pjlss.edu.pk [pjlss.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem-agilent.com [chem-agilent.com]
ONPG: A Comprehensive Technical Guide to its Application in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a pivotal chromogenic substrate in molecular biology, renowned for its utility in the sensitive detection of β-galactosidase activity. This colorless compound is enzymatically cleaved by β-galactosidase to produce galactose and ortho-nitrophenol, a distinctively yellow product, providing a straightforward and quantifiable measure of enzyme activity.[1][2][3] This guide delves into the core principles of this compound, its mechanism of action, and its diverse applications, including reporter gene assays, enzyme kinetics, and microbial identification. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for leveraging this compound in their work.
Introduction to this compound
O-Nitrophenyl-β-D-galactopyranoside is a synthetic analog of lactose where the glucose moiety is replaced by an ortho-nitrophenyl group.[1][4][5][6] This structural similarity allows it to act as a substrate for β-galactosidase.[7] The enzymatic hydrolysis of the β-galactoside bond in this compound yields galactose and o-nitrophenol.[1][8] While this compound itself is colorless, the resulting o-nitrophenol is a yellow compound, with its concentration directly proportional to the level of β-galactosidase activity.[1][2][3][8] The intensity of the yellow color can be quantified by measuring its absorbance at a wavelength of 420 nm.[2][3][9][10]
A key feature of this compound is its ability to permeate the cell membrane without the need for lactose permease, an enzyme required for lactose transport.[4][5][6][8] This property is particularly advantageous in microbial assays for distinguishing between true non-lactose fermenters and late-lactose fermenters that may lack the permease but possess β-galactosidase.[4][5][6][8]
Mechanism of Action
The fundamental application of this compound lies in its enzymatic conversion by β-galactosidase. The reaction proceeds as follows:
Applications in Molecular Biology
This compound's utility spans several key areas of molecular biology research and diagnostics.
Reporter Gene Assays
The lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in various molecular biology applications, including yeast two-hybrid systems and transfection efficiency studies.[7][11][12] In these assays, the expression of a gene of interest is linked to the expression of lacZ. The subsequent activity of β-galactosidase is then quantified using this compound. A stronger yellow color indicates higher levels of gene expression.[7]
Enzyme Kinetics
This compound is an excellent substrate for studying the enzyme kinetics of β-galactosidase. By varying the concentration of this compound and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.[13][14] These parameters provide valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate.
| Parameter | Description | Typical Values for β-galactosidase with this compound |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. | 2.7 ± 0.3 mM to 6.644 mM[14][15] |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 147.5 µmol min⁻¹ mg⁻¹[14] |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | 464.7 ± 7.8 s⁻¹[15] |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. | 172.1 s⁻¹mM⁻¹[15] |
Microbial Identification
In microbiology, the this compound test is a rapid method for differentiating bacteria, particularly within the Enterobacteriaceae family, based on their ability to produce β-galactosidase.[6][8][16] This is crucial for distinguishing between lactose fermenters, late-lactose fermenters, and non-lactose fermenters.[1][5]
-
Lactose Fermenters: Possess both lactose permease and β-galactosidase. They are this compound positive. Examples include E. coli and Klebsiella spp.[1]
-
Late Lactose Fermenters: Lack lactose permease but possess β-galactosidase. They appear as non-fermenters on traditional lactose-containing media but are this compound positive. Examples include some strains of Citrobacter and Shigella sonnei.[1][17]
-
Non-Lactose Fermenters: Lack β-galactosidase and are therefore this compound negative. Examples include Salmonella spp. and Proteus spp.[1]
Experimental Protocols
β-Galactosidase Assay in E. coli (96-well plate format)
This protocol is adapted for a 96-well microplate reader for higher throughput.
Materials:
-
E. coli culture grown to mid-log phase (OD600 ≈ 0.4-0.6)
-
B-galactosidase (B-gal) mix: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 36 mM β-mercaptoethanol, 166 µl/ml T7 lysozyme, 1.1 mg/ml this compound, and 6.7% PopCulture reagent.[18]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm and 600 nm
Procedure:
-
Transfer 80 µl of the E. coli culture to a well of the 96-well microplate.[18]
-
Add 120 µl of the B-gal mix to each well.[18]
-
Immediately place the plate in a microplate reader.
-
Measure the optical density at 420 nm (OD420) and 600 nm (OD600) kinetically over a desired period (e.g., every 60 seconds for 30-60 minutes).[18]
-
Calculate β-galactosidase activity in Miller units. The rate of the OD420 increase is proportional to the enzyme activity.[18]
β-Galactosidase Assay in Yeast
This protocol is suitable for quantifying β-galactosidase activity from yeast cultures.[19]
Materials:
-
Yeast culture grown overnight in selective medium.
-
Z-buffer (pH 7.0): Na2HPO4·7H2O (16.1 g/L), NaH2PO4·H2O (5.5 g/L), KCl (0.75 g/L), MgSO4·7H2O (0.246 g/L).[19]
-
0.1% SDS
-
Chloroform
-
This compound solution (4 mg/ml in water or Z-buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Determine the OD600 of a 1 in 10 dilution of the yeast culture.[19]
-
Pellet 1 ml of the culture by centrifugation.[19]
-
Resuspend the cell pellet in 500 µl of Z-buffer.[19]
-
Add 50 µl of 0.1% SDS and vortex vigorously for 15 seconds.[19]
-
Add 50 µl of chloroform and vortex for 15 seconds.[19]
-
Add 100 µl of this compound solution, vortex, and incubate at 37°C for 2-30 minutes, or until a pale yellow color develops.[19]
-
Stop the reaction by adding 500 µl of 1 M Na2CO3.[19]
-
Pellet the cell debris by centrifugation.[19]
-
Measure the OD420 of the supernatant.[19]
-
Calculate the units of β-galactosidase activity using the formula: Units = (1000 x OD420) / (t x V x OD600), where t is the incubation time in minutes and V is the volume of the culture used in ml.[19]
This compound Test for Microbial Identification (Disk Method)
This is a rapid method for determining β-galactosidase production in bacteria.
Materials:
-
Pure 18-24 hour bacterial culture grown on a lactose-containing medium.
-
This compound disks
-
Sterile saline (0.85%)
-
Sterile test tubes
Procedure:
-
Prepare a heavy suspension of the test organism in 0.5 ml of sterile saline in a test tube (turbidity equivalent to McFarland standard 3).[6][8][17]
-
Aseptically add an this compound disk to the suspension.[6][8][17]
-
Observe for a color change at intervals up to 24 hours.[1][6] A positive result is indicated by the development of a yellow color.[4][8] A negative result is no color change.[4]
Data Presentation and Interpretation
Quantitative data from this compound assays should be presented clearly for accurate interpretation.
| Assay Type | Parameter Measured | Interpretation |
| Reporter Gene Assay | β-galactosidase activity (e.g., Miller units or relative units) | Higher activity generally correlates with stronger promoter activity or protein-protein interaction. |
| Enzyme Kinetics | Km, Vmax, kcat, kcat/Km | Provides insights into the catalytic mechanism and efficiency of the enzyme. |
| Microbial Identification | Color change (Yellow or Colorless) | Differentiates between β-galactosidase positive and negative organisms. |
Conclusion
This compound remains an indispensable tool in the molecular biologist's toolkit. Its simplicity, sensitivity, and versatility make it a cornerstone for a wide range of applications, from fundamental research into gene regulation and enzyme function to routine diagnostic procedures in microbiology. This guide provides a comprehensive overview and practical protocols to facilitate the effective use of this compound in the laboratory.
References
- 1. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 2. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 3. biomol.com [biomol.com]
- 4. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 5. microbiologie-clinique.com [microbiologie-clinique.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. ableweb.org [ableweb.org]
- 10. Enzyme Kinetics of Beta-Galactosidase - 1712 Words | Bartleby [bartleby.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rcpath.org [rcpath.org]
- 17. biotrading.com [biotrading.com]
- 18. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. studylib.net [studylib.net]
- 20. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to the Core Principles of the ONPG Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
The ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely utilized colorimetric method for the detection and quantification of β-galactosidase activity.[1][2][3] This robust and sensitive technique is foundational in various fields, including microbiology, molecular biology, and drug discovery, for applications ranging from identifying lactose-fermenting bacteria to serving as a reporter gene assay in transfection studies.[1][3][4]
Core Principle: Enzymatic Hydrolysis and Colorimetric Detection
The this compound assay hinges on the enzymatic activity of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose.[2][5] The assay employs this compound, a synthetic, colorless analog of lactose where the glucose moiety is replaced by an ortho-nitrophenyl group.[4][5][6]
In the presence of β-galactosidase, this compound is hydrolyzed, cleaving the β-galactoside bond to yield galactose and ortho-nitrophenol (ONP).[1][2][5][7] While this compound is colorless, the resulting ONP product is a distinct yellow compound.[1][2][7] The intensity of this yellow color is directly proportional to the amount of ONP produced and, consequently, to the activity of the β-galactosidase enzyme. This color change can be qualitatively observed or quantitatively measured using a spectrophotometer or microplate reader at a wavelength of 405-420 nm.[1][8]
A key advantage of this compound is its ability to passively diffuse into cells without the need for the lactose permease enzyme, which is typically required for lactose transport across the cell membrane.[4][5][7] This allows for the detection of β-galactosidase activity even in organisms that may lack a functional permease, so-called late or slow lactose fermenters.[4][5]
Biochemical Pathway of this compound Hydrolysis
The enzymatic reaction at the heart of the this compound assay is a straightforward hydrolysis event. The process can be visualized as follows:
Applications in Research and Drug Development
The this compound assay's versatility makes it a valuable tool in various scientific contexts:
-
Microbial Identification : It is extensively used in clinical and environmental microbiology to differentiate and identify bacteria, particularly within the Enterobacteriaceae family, based on their ability to ferment lactose.[4]
-
Reporter Gene Assays : In molecular biology, the gene encoding β-galactosidase (lacZ) is a common reporter gene. The this compound assay is used to quantify the expression of this gene, thereby providing a measure of promoter activity or the efficiency of gene transfer in transfected cells.[1][9]
-
Enzyme Kinetics : The assay is employed to study the kinetics of β-galactosidase, including determining enzyme concentration, substrate affinity, and the effects of inhibitors or activators.
-
Drug Discovery : It can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of β-galactosidase or to assess cellular permeability and cytotoxicity by measuring the release of cytoplasmic β-galactosidase.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters often employed in this compound assay protocols. These values can be optimized depending on the specific application and experimental setup.
| Parameter | Value | Notes |
| Wavelength for Reading | 405 - 420 nm | The peak absorbance of the yellow o-nitrophenol product.[1][8] |
| Incubation Temperature | 35 - 37 °C | Optimal for most bacterial and mammalian cell-based assays.[4][10] |
| Reaction Stopper | 1 M Sodium Carbonate (Na₂CO₃) | A high pH solution is added to halt the enzymatic reaction.[1][10] |
| Typical Incubation Time | 10 minutes to 24 hours | Varies significantly based on enzyme concentration. Rapid for high activity, longer for low activity.[5][9] |
| Reagent | Typical Concentration (2X Assay Buffer) | Purpose |
| Sodium Phosphate Buffer (pH 7.3) | 200 mM | Maintains optimal pH for enzyme activity. |
| Magnesium Chloride (MgCl₂) | 2 mM | Divalent cation, often a cofactor for enzymes. |
| β-mercaptoethanol | 100 mM | A reducing agent that can help maintain enzyme stability. |
| This compound | 1.33 mg/ml | The chromogenic substrate. |
Note: The concentrations provided are based on a 2X assay buffer formulation and may need to be adjusted for a 1X final concentration.[10]
Experimental Protocols
Below are detailed methodologies for common applications of the this compound assay.
Protocol 1: this compound Test for Bacterial Identification (Disk Method)
This protocol is designed for the rapid identification of lactose-fermenting bacteria.
-
Prepare a Bacterial Suspension : In a sterile test tube, add 0.5 mL of sterile saline. Create a heavy suspension of the test organism (turbidity equivalent to a McFarland 3 standard) from a pure 18-24 hour culture.[4]
-
Add this compound Disk : Aseptically add one this compound disk to the bacterial suspension.[4]
-
Incubation : Incubate the tube aerobically at 35-37°C for up to 4-6 hours.[4][7]
-
Observation : Observe the disk and the surrounding fluid for a color change. A yellow color indicates a positive result for β-galactosidase activity. No color change indicates a negative result.[4]
Protocol 2: Quantitative this compound Assay for Cell Lysates
This protocol is suitable for quantifying β-galactosidase activity in transfected cells, a common reporter gene assay.
-
Cell Lysis :
-
For adherent cells, wash the cells with 1X PBS, then add an appropriate volume of 1X Lysis Buffer (e.g., 1 mL for a 6-well plate).[9]
-
Incubate at room temperature for 10-15 minutes to ensure complete lysis.[9]
-
A freeze/thaw cycle can be performed to enhance lysis.[9][10]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 5 minutes at 4°C to pellet cell debris.[10]
-
-
Reaction Setup :
-
Incubation : Incubate the reaction mixture at 37°C. The incubation time can range from 30 minutes to several hours, depending on the expected enzyme activity. Monitor for the development of a faint yellow color.[10]
-
Stopping the Reaction : Add a volume of stop solution (e.g., 500 µL of 1 M Na₂CO₃) to each tube to halt the reaction.[10]
-
Data Acquisition : Measure the absorbance of each sample at 420 nm using a spectrophotometer or microplate reader, using the blank control to zero the instrument.[3][10]
Experimental Workflow Visualization
The general workflow for a quantitative this compound assay can be broken down into several key stages, from sample preparation to data analysis.
Limitations and Considerations
While the this compound assay is a powerful tool, it is essential to be aware of its limitations:
-
Endogenous Activity : Some cell types or bacteria may exhibit endogenous β-galactosidase activity. It is crucial to include a negative control (e.g., mock-transfected cells or a known negative bacterial strain) to account for this background.[9]
-
Pigmented Samples : The presence of yellow pigments in bacterial cultures or samples can interfere with the colorimetric reading and is a limitation for this test.[7]
-
pH Sensitivity : The enzymatic reaction is pH-dependent. Proper buffering is critical for reproducible results.
-
Substrate and Enzyme Concentration : The reaction rate is dependent on both substrate and enzyme concentrations. For quantitative assays, it is important to ensure that the reaction is within the linear range.[11]
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. notesforbiology.com [notesforbiology.com]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 6. This compound orthonitrophenyl galactoside test [web2.uwindsor.ca]
- 7. microbenotes.com [microbenotes.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
ONPG Assay for β-Galactosidase Activity in E. coli Cell Lysates: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ortho-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used colorimetric method to quantify β-galactosidase activity, an enzyme encoded by the lacZ gene in Escherichia coli. This assay is a cornerstone in molecular biology for studying gene expression, protein-protein interactions using the yeast two-hybrid system, and assessing the efficiency of recombinant protein expression under the control of lac promoters. The principle of the assay is the cleavage of the colorless substrate this compound by β-galactosidase into galactose and ortho-nitrophenol (ONP), the latter of which is a yellow-colored compound.[1][2][3] The intensity of the yellow color, measured spectrophotometrically at 420 nm, is directly proportional to the enzyme activity.[2][3]
This document provides detailed protocols for preparing E. coli cell lysates and performing the this compound assay, including both traditional and modern methodologies.
Biochemical Reaction
The enzymatic reaction at the core of the this compound assay involves the hydrolysis of this compound by β-galactosidase.
Caption: Hydrolysis of this compound by β-galactosidase.
Experimental Protocols
Part 1: Preparation of E. coli Cell Lysate
Accurate measurement of β-galactosidase activity requires efficient lysis of E. coli cells to release the intracellular enzyme. Several methods can be employed, ranging from harsh chemical treatments to milder enzymatic and physical approaches.
1.1. Cell Culture and Harvest
-
Inoculate a single colony of the desired E. coli strain into Luria-Bertani (LB) broth, supplemented with the appropriate antibiotic if required.
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).[4]
-
If inducing gene expression (e.g., with IPTG), add the inducer and continue incubation for the desired period.
-
Harvest the cells by centrifugation at approximately 6,000 x g for 10 minutes at 4°C.[2]
-
Discard the supernatant and, if not proceeding directly to lysis, the cell pellet can be stored at -20°C or -80°C.[5]
1.2. Cell Lysis/Permeabilization Methods
The choice of lysis method can depend on the desired scale of the experiment and the specific requirements of downstream applications.
| Method | Reagents/Equipment | Brief Protocol | Advantages | Disadvantages |
| Chemical Permeabilization | Chloroform, 0.1% SDS | Resuspend cell pellet in Z-buffer. Add chloroform and SDS, then vortex vigorously.[1][2] | Simple, rapid, and does not require special equipment. | Uses hazardous organic solvents. May not be suitable for 96-well plate formats.[6][7] |
| Detergent-Based Lysis | Commercial lysis reagents (e.g., PopCulture, CelLytic B) | Resuspend cell pellet in the lysis reagent and incubate at room temperature.[6][8] | Mild, effective, and compatible with high-throughput formats.[6] | Can introduce detergents that may interfere with some downstream assays. |
| Enzymatic Lysis | Lysozyme | Resuspend cell pellet in a suitable buffer containing lysozyme. Incubate on ice or at room temperature.[9][10][11] | Gentle method that preserves protein activity.[8] | Lysozyme itself is a protein and can interfere with total protein quantification. |
| Physical Lysis | Sonication, French Press | Resuspend cell pellet in buffer and subject to sonication on ice or pass through a French press.[8][10] | Highly efficient lysis. | Requires specialized equipment and can generate heat, potentially denaturing the enzyme.[8] |
Part 2: this compound Assay Protocol
This protocol is adapted from the classic Miller assay and is suitable for spectrophotometric analysis in cuvettes or 96-well plates.[2]
2.1. Reagents and Buffers
| Reagent | Composition | Storage |
| Z-Buffer | 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0. Add 2.7 µL/mL of β-mercaptoethanol just before use. | Store at 4°C. β-mercaptoethanol should be added fresh. |
| This compound Solution | 4 mg/mL this compound in 0.1 M phosphate buffer (pH 7.0).[2] | Prepare fresh daily and protect from light.[2] |
| Stop Solution | 1 M Sodium Carbonate (Na2CO3).[3] | Stable at room temperature. |
2.2. Assay Procedure
The following workflow outlines the key steps for performing the this compound assay.
Caption: Experimental workflow for the this compound assay.
Step-by-Step Protocol:
-
Prepare Lysate: Prepare the E. coli lysate using one of the methods described in Part 1. For chemical permeabilization, resuspend the cell pellet in an appropriate volume of Z-buffer.
-
Sample Preparation: To a microfuge tube, add a specific volume of cell lysate (e.g., 100 µL) and adjust the total volume with Z-buffer to 1 mL. The amount of lysate may need to be optimized to ensure the reaction proceeds within a linear range.
-
Equilibration: Pre-incubate the tubes at 28°C or 37°C for 5 minutes to bring them to the reaction temperature.
-
Start Reaction: Initiate the reaction by adding 200 µL of the this compound solution to each tube and start a timer.[2] Mix thoroughly.
-
Incubation: Incubate the reaction mixture at the chosen temperature. Allow the reaction to proceed until a noticeable yellow color has developed. The incubation time can range from a few minutes to several hours depending on the β-galactosidase activity.[12]
-
Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na2CO3.[2][3] This will raise the pH and inactivate the β-galactosidase. Record the exact reaction time.
-
Clarification: Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris and any precipitated material.[2]
-
Measurement: Carefully transfer the clear supernatant to a cuvette or a 96-well plate and measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).[2][13]
Part 3: Data Analysis
The activity of β-galactosidase is typically expressed in Miller units.
3.1. Calculation of Miller Units
The Miller unit is a standardized measure of β-galactosidase activity, which accounts for the reaction time, cell density, and volume of culture assayed.
Formula:
Miller Units = (1000 * (A420 - 1.75 * A550)) / (t * V * A600)[13]
Where:
-
A420: Absorbance of the final reaction mixture at 420 nm.
-
A550: Absorbance of the final reaction mixture at 550 nm (correction factor).
-
t: Reaction time in minutes.
-
V: Volume of the original culture used in the assay (in mL).
-
A600: Absorbance of the original cell culture at 600 nm, prior to lysis.
3.2. Controls
-
Blank: A reaction containing all components except the cell lysate to zero the spectrophotometer.
-
Negative Control: A lysate from an E. coli strain that does not express β-galactosidase (e.g., a lacZ deletion mutant) to determine any background activity.
-
Endogenous Control: When working with plasmids expressing lacZ, a control with cells containing an empty vector should be included to account for any endogenous β-galactosidase activity.[3]
Single-Step 96-Well Plate Assay
For high-throughput applications, a single-step method combining cell permeabilization and the enzymatic reaction in a 96-well plate has been developed.[6][7] This method often utilizes a master mix containing a detergent for permeabilization (like PopCulture reagent), buffer components, and this compound.[6] Cells are added directly to this mix in the plate, and the absorbance at 420 nm is read kinetically over time. This approach significantly reduces handling time and variability.[6]
Troubleshooting
-
No or Low Yellow Color:
-
Insufficient β-galactosidase expression.
-
Inefficient cell lysis.
-
Degraded this compound solution (prepare fresh).
-
Incorrect pH of the Z-buffer.
-
-
High Background in Negative Control:
-
Contamination of the culture or reagents.
-
Spontaneous hydrolysis of this compound (less likely under standard conditions).
-
-
Inconsistent Results:
-
Inaccurate timing of the reaction.
-
Pipetting errors.
-
Variations in cell density between samples.
-
By following these detailed protocols and considering the various options for cell lysis and assay format, researchers can reliably and accurately quantify β-galactosidase activity in E. coli cell lysates for a wide range of applications.
References
- 1. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Inner Membrane Permeability Assay (this compound Assay) - Hancock Lab [cmdr.ubc.ca]
- 5. neb.com [neb.com]
- 6. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.igem.org [static.igem.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Cell lysis techniques | Abcam [abcam.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. scribd.com [scribd.com]
Quantitative β-Galactosidase Assay Using ONPG in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quantitative β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) is a cornerstone technique in molecular biology for the sensitive detection and quantification of β-galactosidase enzyme activity in yeast (Saccharomyces cerevisiae). The lacZ gene from Escherichia coli, which encodes β-galactosidase, is a widely used reporter gene in yeast research. The assay's prominence stems from its application in various fields, most notably in the yeast two-hybrid system to study protein-protein interactions.
Principle of the Assay
The assay relies on the enzymatic activity of β-galactosidase, which hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol.[1][2][3] When the reaction is stopped by the addition of a high pH solution (e.g., sodium carbonate), the o-nitrophenol is converted to the o-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified by measuring the absorbance at 420 nm (A420), is directly proportional to the amount of β-galactosidase activity in the sample.[3][4]
Key Applications
-
Yeast Two-Hybrid System: This is the most common application, where the strength of a protein-protein interaction is correlated with the level of β-galactosidase activity.[5][6] In this system, a functional transcription factor is reconstituted upon the interaction of two proteins of interest, which then drives the expression of a reporter gene, typically lacZ.
-
Promoter Analysis: The lacZ gene can be placed under the control of a specific promoter to study its activity under various conditions, such as in the presence of different signaling molecules or stressors.
-
Drug Discovery and Screening: The assay can be adapted for high-throughput screening to identify small molecules that either enhance or inhibit specific protein-protein interactions or signaling pathways.
Data Presentation
The activity of β-galactosidase is typically expressed in Miller units, which normalizes the absorbance reading to the reaction time and cell density.[7][8]
Formula for Calculating Miller Units:
Where:
-
A420: Absorbance of the reaction mixture at 420 nm.
-
t: Reaction time in minutes.
-
V: Volume of the culture used in the assay (in mL).
-
OD600: Optical density of the yeast culture at 600 nm before the assay.
Table 1: Example of Quantitative β-Galactosidase Assay Data in a Yeast Two-Hybrid System
| Bait Protein | Prey Protein | Interaction Strength | Average Miller Units (± SD) |
| p53 | Large T Antigen | Strong | 150.5 ± 15.2 |
| Protein X | Protein Y | Moderate | 75.8 ± 8.9 |
| Protein X | Protein Z | Weak | 10.2 ± 2.1 |
| p53 | Lamin C | No Interaction (Negative Control) | <1.0 |
Table 2: Influence of Carbon Source on β-Galactosidase Expression
| Carbon Source in Growth Medium | Promoter Driving lacZ | Relative β-Galactosidase Activity (%) |
| Galactose | GAL1 Promoter | 100 |
| Glucose | GAL1 Promoter | <1 |
| Raffinose | GAL1 Promoter | ~10-20 |
| Lactose | LAC4 Promoter | 100 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Yeast Two-Hybrid System Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 4. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Measuring Transfection Efficiency Using ONPG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology, enabling the study of gene function, regulation, and protein expression. A critical parameter in any transfection experiment is the transfection efficiency, which is the percentage of cells that successfully uptake and express the foreign genetic material. The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used, simple, and cost-effective colorimetric method to quantify transfection efficiency when using a reporter vector expressing the E. coli lacZ gene, which encodes the enzyme β-galactosidase.[1] This application note provides a detailed protocol for using the this compound assay to measure transfection efficiency in mammalian cells, along with data on the relative performance of various transfection reagents.
The principle of the this compound assay is straightforward. The lacZ gene product, β-galactosidase, is a stable enzyme that is not endogenously expressed in most mammalian cells.[1] When cells are successfully transfected with a lacZ-expressing plasmid, they produce active β-galactosidase. This enzyme catalyzes the hydrolysis of the colorless substrate this compound into galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[2][3] The amount of yellow product formed is directly proportional to the amount of β-galactosidase activity, which in turn correlates with the transfection efficiency. The intensity of the yellow color can be quantified by measuring the absorbance at 420 nm using a spectrophotometer.[2]
I. Enzymatic Reaction of β-Galactosidase with this compound
The core of the this compound assay is the enzymatic cleavage of this compound by β-galactosidase. This reaction provides a quantitative measure of the amount of functional reporter enzyme produced by the transfected cells.
II. Experimental Protocols
This section provides a detailed methodology for performing the this compound assay to determine transfection efficiency in mammalian cells cultured in various formats.
A. Materials and Reagents
-
Cells and Culture Medium: Mammalian cell line of interest cultured in appropriate growth medium.
-
Transfection Reagent: Of choice (e.g., lipid-based, polymer-based).
-
Reporter Plasmid: An expression vector containing the E. coli lacZ gene under a suitable promoter.
-
Control Plasmid: A similar plasmid without the lacZ gene (for mock transfection).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: (e.g., 1X Lysis Buffer: 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100). Commercial kits are available.[1]
-
This compound Substrate Solution: 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (this compound) in 0.1 M phosphate buffer, pH 7.0.[4]
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[2]
-
Microplate Reader or Spectrophotometer: Capable of reading absorbance at 420 nm.
-
Standard: Purified β-galactosidase enzyme for generating a standard curve (optional but recommended for absolute quantification).
B. Protocol for Transfection and Cell Lysis
This protocol is optimized for cells cultured in a 96-well plate. Volumes can be scaled up for larger culture vessels.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Transfect cells with the lacZ reporter plasmid using the desired transfection reagent according to the manufacturer's protocol.
-
Include a mock transfection control (cells treated with the transfection reagent but without the lacZ plasmid) to determine endogenous β-galactosidase activity.
-
Also, include untransfected cells as a negative control.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for expression of the lacZ gene. The optimal time should be determined empirically for each cell line and experimental setup.
-
Cell Lysis:
-
Aspirate the growth medium from the wells.
-
Gently wash the cells twice with 100 µL of sterile PBS per well.[5]
-
Aspirate the final PBS wash completely.
-
Add 50 µL of 1X Lysis Buffer to each well.[1]
-
Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[1]
-
For enhanced lysis, a freeze-thaw cycle can be performed: freeze the plate at -80°C for at least 1 hour, then thaw at room temperature.[5][6]
-
C. This compound Assay Protocol
-
Prepare Assay Mix:
-
For each reaction, you will need the cell lysate, this compound Substrate Solution, and Stop Solution.
-
-
Enzymatic Reaction:
-
To each well containing 50 µL of cell lysate, add 50 µL of the this compound Substrate Solution.
-
Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the transfection efficiency and the cell type.[6] Monitor the development of a faint yellow color.
-
-
Stop Reaction:
-
Measure Absorbance:
D. Data Analysis
The absorbance values are directly proportional to the β-galactosidase activity. To compare the efficiency of different transfection reagents or conditions, the absorbance values can be directly compared. For a more quantitative analysis, a standard curve can be generated using purified β-galactosidase of known concentrations.
III. Experimental Workflow
The following diagram illustrates the key steps in measuring transfection efficiency using the this compound assay.
IV. Quantitative Data: Comparison of Transfection Reagents
The choice of transfection reagent significantly impacts transfection efficiency. The following table summarizes the relative transfection efficiencies of six commercially available reagents across various cell lines, as determined by a β-galactosidase reporter assay. The data is presented to show the reagent that yielded the maximal efficiency for each cell line.
| Cell Line | Cell Type | Reagent with Maximal Efficiency |
| MC3T3-E1 | Mouse Preosteoblasts | FuGENE HD |
| PT-30 | Human Epithelial Precancer | Arrest-In |
| C3H10T1/2 | Mouse Stem Cells | FuGENE HD |
| MCF-7 | Human Breast Cancer | jetPEI |
| HeLa | Human Cervical Cancer | FuGENE HD |
| C2C12 | Mouse Myoblasts | FuGENE HD |
| Hep G2 | Human Hepatocellular Carcinoma | FuGENE HD |
| 4T1 | Mouse Mammary Carcinoma | Arrest-In |
| HCT116 | Human Colorectal Carcinoma | FuGENE HD |
| HEKn | Human Epidermal Keratinocytes | Arrest-In |
Table 1: Relative transfection efficiency of different reagents in various cell lines, determined by β-galactosidase assay. Data adapted from a comparative study.[7]
Note: This table indicates the reagent that performed the best for each cell line under the tested conditions. It is crucial to optimize transfection conditions for each specific cell line and experimental setup.
V. Conclusion
The this compound assay provides a reliable and quantitative method for assessing transfection efficiency in mammalian cells. Its simplicity and cost-effectiveness make it an attractive alternative to other reporter systems. By following the detailed protocols outlined in this application note, researchers can effectively optimize their transfection experiments and obtain reproducible results. The provided data on the relative performance of different transfection reagents serves as a valuable guide for selecting the most suitable reagent for a variety of commonly used cell lines.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. tycmhoffman.com [tycmhoffman.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONPG Assay in Yeast Two-Hybrid Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to identify and characterize protein-protein interactions.[1][2][3] The principle relies on the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene, providing a measurable output for the interaction.[1][2][4] One of the most commonly used reporter genes is lacZ from Escherichia coli, which encodes the enzyme β-galactosidase.[5] The activity of β-galactosidase can be quantified using a colorimetric assay with the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[6][7] This document provides detailed application notes and protocols for performing and interpreting quantitative this compound assays in the context of Y2H screening.
Principle of the Yeast Two-Hybrid System
The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2][3] In the widely used GAL4-based system, these two domains of the yeast GAL4 transcription factor are separated.[2][8] A "bait" protein of interest is fused to the GAL4 DNA-binding domain (BD), and a "prey" protein (or a library of potential interacting partners) is fused to the GAL4 activation domain (AD).[1][3]
If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[3][4] This complex then binds to the upstream activating sequence (UAS) in the promoter of a reporter gene, driving its transcription.[3]
The Role of the this compound Assay
The this compound assay provides a quantitative measure of the strength of the protein-protein interaction. The lacZ gene, when expressed, produces β-galactosidase. This enzyme hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol, the latter of which is a yellow compound with a maximum absorbance at 420 nm.[6][7] The rate of yellow color development is directly proportional to the amount of β-galactosidase present, and therefore, to the strength of the interaction between the bait and prey proteins.[6]
Data Presentation: Interpreting β-Galactosidase Activity
The strength of a protein-protein interaction in a Y2H experiment is often quantified by measuring β-galactosidase activity, typically expressed in Miller units or relative activity units. One Miller unit corresponds to 1 nmol of this compound hydrolyzed per minute per mg of protein at 28°C.[9] The following table provides a general guideline for interpreting the results of a quantitative this compound assay.
| Interaction Strength | Typical β-Galactosidase Activity (Miller Units) | Observations |
| Strong | > 100 | Rapid development of yellow color. Indicates a robust and stable interaction. |
| Moderate | 20 - 100 | Noticeable color change within a reasonable time frame. Suggests a genuine but potentially less stable or transient interaction. |
| Weak | 5 - 20 | Slow color development, may require longer incubation times. Could represent a transient or weak interaction, but requires careful validation to rule out false positives. |
| No Interaction / Negative Control | < 5 | Little to no color change, comparable to background levels. Indicates no significant interaction between the bait and prey proteins. |
Note: These values are approximate and can vary depending on the specific yeast strain, vectors, and experimental conditions. It is crucial to include appropriate positive and negative controls in every experiment for accurate interpretation.
Experimental Protocols
Materials and Reagents
-
Yeast strains transformed with bait and prey plasmids
-
Selective synthetic defined (SD) liquid media
-
Z-Buffer (pH 7.0):
-
60 mM Na₂HPO₄
-
40 mM NaH₂PO₄
-
10 mM KCl
-
1 mM MgSO₄
-
(Optional but recommended) 50 mM β-mercaptoethanol (add fresh)
-
-
o-Nitrophenyl-β-D-galactopyranoside (this compound) solution: 4 mg/mL in Z-Buffer (prepare fresh)
-
0.1% Sodium Dodecyl Sulfate (SDS)
-
Chloroform
-
1 M Sodium Carbonate (Na₂CO₃)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm and 600 nm.
Protocol 1: Liquid Culture this compound Assay (Permeabilized Cells)
This protocol is adapted from established methods and is suitable for quantifying interactions from liquid yeast cultures.[8]
Day 1: Yeast Culture Inoculation
-
Inoculate single colonies of yeast co-transformants into 5 mL of appropriate selective SD liquid medium.
-
Incubate at 30°C with shaking (200-250 rpm) overnight.
Day 2: Cell Growth and Assay
-
Measure the optical density (OD₆₀₀) of the overnight cultures. The cultures should be in the mid-logarithmic growth phase (OD₆₀₀ between 0.5 and 1.0).
-
Pellet 1.5 mL of each yeast culture by centrifugation at 14,000 rpm for 30 seconds.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of Z-Buffer.
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 900 µL of Z-Buffer (with freshly added β-mercaptoethanol) to each tube.
-
To permeabilize the cells, add 50 µL of 0.1% SDS and 50 µL of chloroform. Vortex vigorously for 15-20 seconds.
-
Incubate the tubes in a 28°C or 30°C water bath for 5-15 minutes to equilibrate the temperature.
-
Start the enzymatic reaction by adding 200 µL of 4 mg/mL this compound solution to each tube. Start a timer immediately.
-
Incubate at 28°C or 30°C until a visible yellow color develops. The incubation time can range from a few minutes for strong interactions to several hours for weak ones.
-
Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the exact reaction time for each sample.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a clean cuvette or a 96-well plate.
-
Measure the absorbance of the supernatant at 420 nm (A₄₂₀).
-
Use a blank containing all reagents except for the yeast cells to zero the spectrophotometer.
Calculation of β-Galactosidase Activity (Miller Units)
The activity of β-galactosidase is calculated using the following formula:
Units = (1000 x A₄₂₀) / (t x V x OD₆₀₀)
Where:
-
A₄₂₀ is the absorbance at 420 nm.
-
t is the reaction time in minutes.
-
V is the volume of the culture used in the assay in mL (in the protocol above, this would be adjusted for the dilution factor).
-
OD₆₀₀ is the optical density of the culture at 600 nm at the time of harvest.
Mandatory Visualizations
Yeast Two-Hybrid System Signaling Pathway
Caption: Y2H signaling pathway.
This compound Assay Experimental Workflow
Caption: this compound assay workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in negative controls | - Bait protein self-activates the reporter gene.- Leaky reporter gene expression. | - Perform a self-activation test with the bait plasmid and an empty prey vector.- If self-activation is observed, consider using a different reporter system or truncating the bait protein to remove the activating domain. |
| No or low signal in positive controls | - Poor expression of fusion proteins.- Incorrect protein folding.- Inefficient cell lysis.- Degraded this compound solution. | - Confirm protein expression via Western blot.- Ensure proper cell lysis by vortexing vigorously after adding SDS and chloroform.- Prepare fresh this compound solution for each experiment. |
| High variability between replicates | - Inconsistent cell densities.- Inaccurate timing of the reaction.- Pipetting errors. | - Ensure cultures are in the same growth phase (mid-log).- Use a multi-channel pipette for simultaneous addition of this compound and stop solution.- Perform multiple biological and technical replicates. |
| Color development is too fast or too slow | - Interaction is very strong or very weak.- Incorrect enzyme concentration. | - For strong interactions, dilute the cell lysate or reduce the reaction time.- For weak interactions, increase the incubation time or concentrate the cell lysate. |
By following these detailed protocols and considering the potential pitfalls, researchers can obtain reliable and quantitative data on protein-protein interactions using the this compound assay in a yeast two-hybrid system. This quantitative data is invaluable for validating interactions, comparing interaction strengths, and advancing drug discovery and development efforts.
References
- 1. Yeast GAL4 Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 2. is.muni.cz [is.muni.cz]
- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ableweb.org [ableweb.org]
- 6. How the Yeast Two-Hybrid (Y2H) Assay Works - Creative Proteomics [creative-proteomics.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Gene Expression with the ONPG Assay and Miller Units
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β-galactosidase assay, utilizing the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), is a cornerstone technique in molecular biology for quantifying gene expression. The bacterial lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene. When a promoter of interest is fused to the lacZ gene, the resulting β-galactosidase activity serves as a direct and measurable proxy for the promoter's activity. The enzyme cleaves the colorless this compound substrate into galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically by measuring its absorbance at 420 nm.[1][2][3]
To standardize the results and allow for comparison across different experiments and cell densities, the enzyme activity is expressed in Miller Units.[4] This standardized unit normalizes the rate of the reaction to the cell density and the volume of culture used, providing a robust measure of specific enzyme activity.[5][6] This application note provides a detailed protocol for performing the this compound assay and calculating Miller Units, a critical tool for drug development, studying gene regulation, and analyzing protein-protein interactions.[7][8][9]
Principle of the this compound Assay
The ability of certain bacteria to ferment lactose is dependent on two key enzymes: lactose permease, which facilitates the entry of lactose into the cell, and β-galactosidase, which hydrolyzes lactose into glucose and galactose.[8][10] The this compound assay uses an artificial lactose analog, this compound, which can enter the cell and is cleaved by β-galactosidase.[10] This enzymatic reaction produces o-nitrophenol, which imparts a yellow color to the solution, with an absorbance maximum at 420 nm.[1][11][12] The intensity of this color is directly proportional to the amount of enzyme activity.
Caption: Enzymatic reaction underlying the this compound assay.
Detailed Experimental Protocols
This protocol is optimized for bacterial cultures. Modifications may be necessary for other cell types, such as yeast or mammalian cells.
I. Required Materials and Reagents
| Reagent/Material | Preparation / Notes |
| Z-Buffer | For 1 L: 16.1 g Na₂HPO₄·7H₂O, 5.5 g NaH₂PO₄·H₂O, 0.75 g KCl, 0.246 g MgSO₄·7H₂O. Dissolve in 950 mL dH₂O, adjust pH to 7.0, and bring volume to 1 L. Autoclave. Before use, add 2.7 mL β-mercaptoethanol per 1 L of Z-Buffer.[6] |
| This compound Solution | 4 mg/mL in Z-Buffer or 0.1 M phosphate buffer (pH 7.0). Prepare fresh before each experiment as it is light-sensitive.[6][7] |
| Stop Solution | 1 M Sodium Carbonate (Na₂CO₃).[2][13] |
| Lysis Reagents | 0.1% SDS, Chloroform. Alternatively, commercial reagents like PopCulture can be used.[6][14] |
| Bacterial Culture | Grown to mid-log phase (OD₆₀₀ between 0.2 - 0.7).[6] |
| Equipment | Spectrophotometer or microplate reader, incubator (30-37°C), centrifuge, micropipettes, sterile tubes. |
II. Experimental Workflow: Step-by-Step Protocol
-
Cell Culture:
-
Inoculate 5 mL of appropriate growth media with a single bacterial colony. Grow overnight at 37°C with shaking.[6]
-
The next day, subculture the cells by inoculating fresh media to achieve an initial OD₆₀₀ of ~0.05-0.1.
-
If applicable, add the inducer (e.g., IPTG) at the appropriate time.
-
Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ of 0.2-0.7).[6] This ensures that cells are metabolically active and protein expression is stable.
-
-
Harvesting and Density Measurement:
-
Place cultures on ice for at least 20 minutes to halt cell growth and protein synthesis.[6]
-
Transfer 1 mL of the culture to a cuvette and measure the optical density at 600 nm (OD₆₀₀) against a media blank. Record this value precisely. This measurement is critical for normalizing the enzyme activity.[7]
-
-
Cell Permeabilization:
-
Transfer a defined volume (V) of the cell culture (e.g., 0.1 to 0.5 mL, depending on expected activity) into a fresh microfuge tube.[15]
-
Add Z-Buffer (with β-mercaptoethanol) to bring the total volume to 1 mL.
-
Add 50 µL of 0.1% SDS and 100 µL of chloroform to permeabilize the cell membranes. Vortex vigorously for 10-15 seconds.[6] This step allows this compound to enter the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the tubes to 28-30°C for 5 minutes.
-
Start the reaction by adding 200 µL of 4 mg/mL this compound solution to each tube.[6]
-
Start a timer immediately and mix the contents. Note the exact start time (t_start) for each sample.
-
Incubate the reaction at 28-30°C. Monitor the development of a yellow color. The reaction should proceed long enough for a visible color change but not so long that the substrate becomes limiting (OD₄₂₀ should ideally be between 0.2 and 0.9).[4][15]
-
-
Stopping the Reaction:
-
Absorbance Measurement:
-
Centrifuge the tubes at high speed (~13,000 rpm) for 5 minutes to pellet cell debris.[7]
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance at 420 nm (OD₄₂₀) to quantify the amount of o-nitrophenol produced.[1]
-
Measure the absorbance at 550 nm (OD₅₅₀) to correct for light scattering caused by any remaining cell debris.[6][17]
-
Caption: Standard experimental workflow for the this compound assay.
Calculating Miller Units
The specific activity of β-galactosidase is calculated using the Miller Unit formula, which normalizes the rate of o-nitrophenol production to cell density and reaction volume.
The Miller Unit Formula
The most common formula is:
Miller Units = 1000 × [OD₄₂₀ – (1.75 × OD₅₅₀)] / (t × V × OD₆₀₀) [6][15][18]
Where:
-
OD₄₂₀ : Absorbance of the yellow o-nitrophenol product.[1]
-
OD₅₅₀ : Absorbance at 550 nm, used to correct for light scattering by cell debris. The correction factor of 1.75 is empirically derived.[6][17]
-
t : Reaction time in minutes, from the addition of this compound to the addition of the stop solution.[16]
-
V : Volume of the cell culture used in the assay, in milliliters (mL).[6]
-
OD₆₀₀ : Absorbance of the culture at 600 nm, representing the cell density at the time of assay.[7]
-
1000 : A scaling factor to express the units in whole numbers.[5]
Caption: Logical flow of data for Miller Unit calculation.
Data Presentation and Interpretation
Raw data should be meticulously recorded and organized. The final Miller Units provide a clear, comparable metric for β-galactosidase activity.
Example Data and Calculation
Consider an experiment testing the effect of two compounds on a specific promoter.
Table 1: Raw Experimental Data
| Sample | OD₆₀₀ | Volume (V) (mL) | Time (t) (min) | OD₄₂₀ | OD₅₅₀ |
| Control | 0.520 | 0.2 | 15.0 | 0.455 | 0.030 |
| Compound A | 0.510 | 0.2 | 15.0 | 0.890 | 0.032 |
| Compound B | 0.535 | 0.2 | 15.0 | 0.150 | 0.028 |
Table 2: Calculated Miller Units
| Sample | Calculation | Miller Units |
| Control | 1000 × [0.455 – (1.75 × 0.030)] / (15.0 × 0.2 × 0.520) | 258.0 |
| Compound A | 1000 × [0.890 – (1.75 × 0.032)] / (15.0 × 0.2 × 0.510) | 545.1 |
| Compound B | 1000 × [0.150 – (1.75 × 0.028)] / (15.0 × 0.2 × 0.535) | 63.0 |
Interpretation:
-
Compound A leads to a significant increase in Miller Units compared to the control, suggesting it acts as an activator of the promoter or enhances the expression/stability of the reporter protein.
-
Compound B results in a sharp decrease in Miller Units, indicating it likely inhibits promoter activity or interferes with the reporter system.
These quantitative results are crucial for dose-response studies in drug development, mutational analysis of promoters, and validating protein-protein interactions.
References
- 1. brainly.com [brainly.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. userpages.umbc.edu [userpages.umbc.edu]
- 5. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetics - β-Galactosidase Assays [rothlab.ucdavis.edu]
- 7. faculty.salisbury.edu [faculty.salisbury.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Solved: The following formula is used to calculate Miller units of b-galactosidase activity. Unit [Chemistry] [gauthmath.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miller Units definition [bio.net]
- 16. Solved The following formula is used to calculate Miller | Chegg.com [chegg.com]
- 17. Team:BCCS-Bristol/Wetlab/BetaGalactosidaseAssays - 2010.igem.org [2010.igem.org]
- 18. researchgate.net [researchgate.net]
ONPG Disk Method for Bacterial Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the o-nitrophenyl-β-D-galactopyranoside (ONPG) disk method in bacterial identification. This rapid and reliable biochemical test is a valuable tool for differentiating bacterial species, particularly within the Enterobacteriaceae family and the Neisseria genus, based on their ability to produce the enzyme β-galactosidase.
Introduction
The this compound test is a biochemical assay used to detect the presence of β-galactosidase, an enzyme that hydrolyzes lactose into glucose and galactose. The ability to ferment lactose is a key characteristic used in the identification of many bacterial species. While traditional lactose fermentation tests can take 24 hours or longer to show a result, the this compound test offers a more rapid alternative, providing results within a few hours. This is particularly useful for identifying "late" or "slow" lactose fermenters that may appear negative in conventional tests due to a lack of the enzyme permease, which facilitates the transport of lactose into the bacterial cell.[1][2][3][4]
Principle of the this compound Test
The this compound test utilizes a synthetic, colorless substrate, o-nitrophenyl-β-D-galactopyranoside (this compound), which is structurally similar to lactose.[1][5] Unlike lactose, this compound can readily enter the bacterial cell without the need for the permease enzyme. If the bacterium possesses β-galactosidase, the enzyme will cleave the β-galactoside bond in this compound. This hydrolysis reaction releases two products: galactose and o-nitrophenol. The o-nitrophenol is a yellow-colored compound, and its presence is a visible indicator of a positive test result.[1][2][5]
The key advantage of the this compound test is its ability to detect β-galactosidase activity directly, bypassing the need for lactose transport into the cell. This allows for the rapid identification of organisms that possess the enzyme but may lack a functional permease, classifying them as late lactose fermenters.[1][4]
Applications in Research and Drug Development
The this compound disk method is a versatile tool with several applications in microbiology and drug development:
-
Bacterial Identification and Differentiation: It is primarily used to differentiate members of the Enterobacteriaceae family and Neisseria species.[2][6][7] For example, it can distinguish between Escherichia coli (typically this compound positive) and Salmonella species (typically this compound negative).[1]
-
Rapid Characterization of Isolates: In drug discovery, rapid identification of bacterial isolates from screening assays is crucial. The this compound test provides a quick preliminary characterization of Gram-negative rods.
-
Quality Control of Bacterial Strains: Ensuring the phenotypic stability of bacterial strains used in research and development is critical. The this compound test can be part of a panel of biochemical tests to confirm the identity and characteristics of bacterial stocks.
-
Understanding Bacterial Metabolism: The test provides insights into the metabolic capabilities of bacteria, specifically their ability to utilize lactose.
Data Presentation
The following tables summarize the expected this compound test results for various bacterial species, providing a quick reference for laboratory professionals.
Table 1: this compound Test Reactions of Common Enterobacteriaceae
| Bacterial Species | Expected this compound Result | Lactose Fermentation | Notes |
| Escherichia coli | Positive | Rapid | Possesses both permease and β-galactosidase.[1] |
| Klebsiella pneumoniae | Positive | Rapid | Possesses both permease and β-galactosidase.[1] |
| Enterobacter cloacae | Positive | Rapid | Possesses both permease and β-galactosidase.[1] |
| Citrobacter freundii | Positive | Slow/Variable | Often lacks permease, making it a late lactose fermenter.[1] |
| Serratia marcescens | Variable | Slow/Negative | Some strains are this compound positive. |
| Shigella sonnei | Positive | Slow | Lacks permease, a key characteristic for its identification.[5] |
| Salmonella spp. | Negative | Negative | Most species lack β-galactosidase.[1] |
| Proteus mirabilis | Negative | Negative | Lacks β-galactosidase.[1] |
| Yersinia enterocolitica | Variable | Negative | Results can vary between biotypes. |
Table 2: this compound Test Reactions for Differentiating Neisseria Species
| Bacterial Species | Expected this compound Result |
| Neisseria lactamica | Positive[6][7] |
| Neisseria gonorrhoeae | Negative[6] |
| Neisseria meningitidis | Negative |
Experimental Protocols
Materials Required
-
This compound disks[5]
-
Sterile test tubes (12 x 75 mm)
-
Sterile physiological saline (0.85% NaCl)
-
Sterile inoculating loops or needles
-
Incubator (35-37°C)
-
Bacterial culture (18-24 hour pure culture on a lactose-containing medium like MacConkey agar is recommended for optimal results)[2]
-
Quality control organisms:
Step-by-Step Procedure for the this compound Disk Method
-
Preparation: Aseptically dispense 0.2 mL of sterile physiological saline into a sterile test tube.[3]
-
Inoculation: Using a sterile loop, pick a well-isolated colony from an 18-24 hour culture plate. Create a heavy suspension of the bacteria in the saline to achieve a turbidity equivalent to at least a McFarland 3 standard.[5] A heavy inoculum is crucial for a rapid reaction.
-
Disk Application: Aseptically add one this compound disk to the bacterial suspension.[3][5]
-
Observation: Observe the tube for a color change at hourly intervals for up to 4-6 hours.[5][8][9] If no color change is observed after 6 hours, the incubation can be extended up to 24 hours to detect weak reactions.[5][8][9]
Interpretation of Results
-
Positive Result: The development of a yellow color in the suspension indicates the presence of β-galactosidase activity.[5]
-
Negative Result: No color change (the suspension remains colorless or the original color of the inoculum) indicates the absence of β-galactosidase activity.[5]
Quality Control
It is essential to run positive and negative controls with each batch of tests to ensure the reliability of the results.
-
Escherichia coli should produce a yellow color (positive result).
-
Proteus mirabilis should show no color change (negative result).
Visualizations
Biochemical Pathway of this compound Hydrolysis
References
- 1. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Beta-galactosidase and lactose fermentation in the identification of enterobacteria including salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotrading.com [biotrading.com]
- 6. rcpath.org [rcpath.org]
- 7. universe84a.com [universe84a.com]
- 8. himedialabs.com [himedialabs.com]
- 9. microxpress.in [microxpress.in]
Application Notes and Protocols: Inner Membrane Permeability Assay Using ONPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the bacterial inner membrane is crucial for cell survival, making it a prime target for antimicrobial agents. The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used method to assess the permeability of the bacterial inner membrane. This colorimetric assay provides a quantitative measure of membrane disruption by monitoring the activity of β-galactosidase, an enzyme typically confined to the cytoplasm of certain bacterial strains.[1][2] An increase in inner membrane permeability allows the chromogenic substrate this compound to enter the cytoplasm, where it is hydrolyzed by β-galactosidase, resulting in a measurable color change.[2][3] This application note provides a detailed protocol for performing the this compound inner membrane permeability assay, intended for researchers and scientists in microbiology and drug development.
Principle of the Assay
The this compound assay relies on a bacterial strain, such as E. coli ML-35, which is deficient in lactose permease (LacY) but constitutively expresses cytoplasmic β-galactosidase (LacZ).[1] Under normal conditions, the inner bacterial membrane is impermeable to this compound.[2] However, when the membrane integrity is compromised by a test compound (e.g., an antimicrobial peptide or a small molecule), this compound can traverse the damaged membrane and enter the cytoplasm.[2][4]
Once inside the cytoplasm, the constitutively expressed β-galactosidase hydrolyzes the this compound molecule into galactose and o-nitrophenol.[5][6][7] While this compound is colorless, o-nitrophenol is a yellow compound.[5][7] The rate of o-nitrophenol production, which can be quantified by measuring the absorbance at 405-420 nm, is directly proportional to the degree of inner membrane permeabilization.[1][3][8]
Materials and Reagents
The following table summarizes the necessary materials and reagents for the this compound assay.
| Material/Reagent | Specifications |
| Bacterial Strain | E. coli ML-35 (lactose permease-deficient, constitutive β-galactosidase)[1] |
| Growth Media | Luria-Bertani (LB) or Mueller-Hinton broth[1] |
| Assay Buffer | 10 mM Sodium Phosphate Buffer (pH 7.4-7.5) containing 100 mM NaCl[1] |
| Substrate | o-nitrophenyl-β-D-galactopyranoside (this compound) |
| This compound Stock Solution | 30 mM (9 mg/mL) in sterile distilled water[1] |
| Positive Control | Gramicidin S (1-5 µg/mL) or Polymyxin B[1][4] |
| Negative Control | Assay buffer or vehicle used to dissolve the test compound |
| Equipment | Dual-beam spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm[1][3], Centrifuge, Incubator, Cuvettes or 96-well plates |
Experimental Protocol
This protocol outlines the steps for conducting the this compound inner membrane permeability assay.
Preparation of Bacterial Culture
-
Inoculate 100 mL of LB or Mueller-Hinton broth with an overnight culture of E. coli ML-35.[1]
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).[1]
-
Harvest the cells by centrifugation at approximately 4000 rpm for 10-15 minutes at room temperature.[1]
-
Discard the supernatant and resuspend the cell pellet in 10 mM sodium phosphate buffer (pH 7.4) to an OD600 of 0.5.[1] It is important not to wash the cells with extra spins and to avoid storing them on ice.[1]
Assay Procedure
The following procedure can be performed in either cuvettes for a dual-beam spectrophotometer or in a 96-well plate for a microplate reader.
For Dual-Beam Spectrophotometer (using cuvettes):
-
Set the spectrophotometer to a wavelength of 405 nm and zero it with the assay buffer.[1]
-
Prepare two cuvettes for each sample: a reference cuvette and a sample cuvette.
-
To both cuvettes, add the bacterial cell suspension.
-
Add the this compound stock solution to both cuvettes to a final concentration of 1.5 mM (e.g., 40 µL of 30 mM this compound stock to 760 µL of cell suspension).[1]
-
To the reference cuvette , add the same volume of buffer or vehicle that will be used for the test compound. Mix and place it in the reference position of the spectrophotometer.[1]
-
To the sample cuvette , add the test compound at the desired concentration (e.g., 8 µL of a 100X stock). Mix and place it in the sample position.[1]
-
Immediately start monitoring the change in absorbance at 405 nm over time. Continue measurements for 10-15 minutes, or until the absorbance reaches a plateau.[1]
For Microplate Reader (96-well plate format):
-
In a clear, flat-bottomed 96-well plate, mix 180 µL of the prepared cell suspension with the test compound at various concentrations.[9]
-
Include wells for a negative control (cells with buffer/vehicle) and a positive control (cells with a known permeabilizing agent like Gramicidin S).
-
Initiate the reaction by adding 20 µL of 15 mM this compound solution to each well to achieve a final concentration of 1.5 mM.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 420 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).
Data Presentation and Analysis
The results of the this compound assay can be presented as the rate of this compound hydrolysis (change in absorbance per unit of time) or as the percentage of membrane permeabilization relative to a positive control that causes complete membrane disruption.
Example Data Table:
| Treatment | Concentration (µg/mL) | Rate of this compound Hydrolysis (ΔOD420/min) | % Permeabilization (relative to Positive Control) |
| Negative Control | - | 0.005 | 0 |
| Test Compound A | 1 | 0.025 | 20 |
| Test Compound A | 5 | 0.080 | 75 |
| Test Compound A | 10 | 0.100 | 95 |
| Positive Control (e.g., Melittin) | 10 | 0.105 | 100 |
Limitations
It is important to be aware of the limitations of the this compound assay:
-
The assay is not suitable for bacteria that naturally produce yellow pigments.[5]
-
The activity of β-galactosidase can be influenced by the growth medium; therefore, consistency in culture conditions is crucial.[5]
-
This assay specifically measures inner membrane permeability. For a complete understanding of a compound's effect on the bacterial envelope, it should be complemented with an outer membrane permeability assay.[4]
Conclusion
The this compound inner membrane permeability assay is a robust and sensitive method for evaluating the membrane-disrupting activity of antimicrobial compounds. The detailed protocol and guidelines presented in this application note will enable researchers to effectively implement this assay in their drug discovery and development workflows.
References
- 1. Inner Membrane Permeability Assay (this compound Assay) - Hancock Lab [cmdr.ubc.ca]
- 2. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 7. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the ONPG Assay
Welcome to the technical support center for the o-Nitrophenyl-β-D-galactopyranoside (ONPG) assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly high background signals, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of the β-galactosidase enzyme.[1] this compound is a synthetic, colorless substrate that structurally mimics lactose, the natural substrate for β-galactosidase.[1] In the presence of β-galactosidase, this compound is hydrolyzed into galactose and o-nitrophenol.[1][2] The o-nitrophenol product is a yellow-colored compound, and the intensity of this color, which can be measured spectrophotometrically at a wavelength of 405-420 nm, is directly proportional to the enzyme's activity.[1][3]
Q2: What are the primary causes of high background in an this compound assay?
High background in an this compound assay, observed as a yellow color in negative control or blank wells, can stem from several sources:
-
Spontaneous Hydrolysis of this compound: The this compound substrate can degrade over time, especially when stored improperly or prepared in a buffer with a suboptimal pH.[2]
-
Contaminated Reagents: Contamination of buffers, water, or the this compound solution with bacteria or other substances can lead to non-specific color development.[4]
-
Endogenous β-galactosidase Activity: Some cell lines, particularly mammalian cells, can exhibit endogenous β-galactosidase activity, which can contribute to the background signal.[5][6]
-
Extended Incubation Times: Excessively long incubation periods can lead to increased background signal.[7]
Q3: How should this compound be stored to ensure its stability?
Proper storage of this compound is critical to prevent its degradation and subsequent high background. This compound is sensitive to light and moisture.[2][7]
| Storage Condition | Recommendation | Shelf Life |
| Powder | Store at -20°C in a dry, dark place. | Up to 3 years.[8] |
| Stock Solution | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Up to 1-2 years.[7][8] |
| Working Solution | Prepare fresh before each experiment. If storage is necessary, keep at 4°C for a very limited time and protect from light. | Ideally, use immediately. |
Note: Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background signals in your this compound assay.
Diagram: Troubleshooting Workflow
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. microbenotes.com [microbenotes.com]
- 3. agilent.com [agilent.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. Histochemical discrimination of endogenous mammalian beta-galactosidase activity from that resulting from lac-Z gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous beta-galactosidase activity in continuously nonproliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the storage conditions for this compound? - Blog [hbynm.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ONPG Assay Incubation Time
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for their o-Nitrophenyl-β-D-galactopyranoside (ONPG) assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for an this compound assay?
A1: The incubation time for an this compound assay is highly variable and depends on the concentration of β-galactosidase in the sample. Reactions with high enzyme activity can produce a visible yellow color in just a few minutes, while samples with low activity may require incubation for several hours, up to 24 hours.[1][2][3] Routine assays are often incubated for 30 to 60 minutes at 37°C.[4][5]
Q2: How do I know when to stop the reaction?
A2: For quantitative assays using a spectrophotometer or plate reader, the reaction should be stopped when the yellow color is clearly visible but before the signal becomes saturated.[6] The reaction is typically stopped by adding a high pH solution, such as 1M sodium carbonate (Na₂CO₃), which halts the enzyme's activity.[4][7] For best results, the final absorbance reading at 420 nm should be within the optimal range of 0.6–0.9.[6] It is crucial to perform a time-course study to determine the linear range of the reaction for your specific experimental conditions.[4]
Q3: My this compound reaction shows no or very weak yellow color after the standard incubation time. What are the possible causes and solutions?
A3: Several factors can lead to a weak or absent signal. Refer to the troubleshooting table below for potential causes and recommended solutions.
Q4: The yellow color in my assay developed almost instantly. Is this a problem?
A4: Yes, an immediate bright yellow color indicates that the β-galactosidase concentration in your sample is too high for the amount of this compound substrate.[6] This leads to rapid substrate depletion, causing the reaction rate to plateau almost immediately, which will result in an underestimation of the true enzyme activity.[6][8] The solution is to repeat the assay using a more diluted sample of your cell lysate or a shorter incubation period.[5]
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistency often stems from variability in experimental conditions. Key factors to control include:
-
Cell Density: Ensure you start with a consistent number of cells for each sample.
-
Cell Permeabilization: Incomplete or inconsistent cell lysis will lead to variable amounts of enzyme being available for the reaction.[9][10]
-
Temperature: Maintain a constant incubation temperature (typically 37°C) as enzyme activity is temperature-dependent.[5]
-
Reagent Preparation: Use freshly prepared reagents, as this compound can degrade over time.
-
Induction Time: If expressing β-galactosidase, ensure the induction time and inducer concentration are consistent.[11]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound assay incubation times.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Color Development | 1. Low β-galactosidase activity: The enzyme concentration in the lysate is too low. | • Increase the amount of cell lysate used in the assay.• Extend the incubation time (up to 24 hours for qualitative tests).[1][12]• Concentrate the protein lysate before the assay. |
| 2. Incorrect incubation temperature: The temperature is too low for optimal enzyme activity. | • Ensure the incubator or water bath is set to and maintains the correct temperature, typically 37°C.[5] | |
| 3. Sub-optimal pH: The buffer pH is not suitable for β-galactosidase. | • Check the pH of your reaction buffer; it should ideally be between 6.5 and 7.5.[11] | |
| 4. No this compound substrate added: The substrate was omitted from the reaction mixture. | • Repeat the assay, ensuring all reagents are added correctly.[5] | |
| 5. Inactive enzyme: The enzyme may have been denatured during lysate preparation. | • Keep cell lysates on ice and consider adding protease inhibitors. Avoid repeated freeze-thaw cycles. | |
| Color Develops Too Quickly | 1. High β-galactosidase activity: The enzyme concentration is too high, leading to rapid substrate depletion. | • Dilute the cell lysate (e.g., 1:5, 1:10, or more) and repeat the assay.[5][6]• Significantly shorten the incubation time and perform a kinetic assay to capture the initial reaction velocity. |
| High Background Signal | 1. Contamination: The reagents or samples are contaminated with bacteria that produce β-galactosidase. | • Use sterile techniques and fresh, sterile reagents. |
| 2. Endogenous β-galactosidase: The host cells have native β-galactosidase activity. | • Run a control using lysate from untransfected or mock-transfected cells and subtract this background reading from your experimental samples.[5][7] | |
| 3. Yellow Pigment in Culture: Some bacteria naturally produce yellow pigments that can interfere with the assay. | • This method may not be suitable for bacteria that produce yellow pigments.[12] |
Experimental Protocols
Protocol: Optimization of Incubation Time for Quantitative this compound Assay
This protocol describes how to determine the optimal incubation time by performing a time-course experiment.
1. Reagent Preparation:
-
Z-Buffer (pH 7.0): Prepare a buffered solution containing Na₂HPO₄, NaH₂PO₄, KCl, and MgSO₄.
-
This compound Solution (4 mg/mL): Dissolve this compound in Z-buffer. Warm gently if needed and protect from light.
-
Stop Solution (1M Na₂CO₃): Prepare a 1M solution of sodium carbonate in water.
-
Cell Lysate: Prepare cell lysate according to your established protocol. Keep on ice.
2. Assay Setup (96-well plate format):
-
Prepare a reaction master mix containing Z-buffer and β-mercaptoethanol.
-
Add a fixed volume of your cell lysate (e.g., 15-50 µL) to multiple wells of a 96-well plate.[6] Include wells for a negative control (untransfected cell lysate) and a blank (no lysate).
-
Add the Z-buffer/β-mercaptoethanol mix to each well for a final pre-substrate volume of ~150 µL.[6]
-
Pre-incubate the plate at 37°C for 5 minutes.[6]
-
To start the reaction, add this compound solution (e.g., 50 µL) to all wells. Record this as time zero.
3. Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Kinetic Reading: If using a plate reader with kinetic capabilities, take absorbance readings at 420 nm every 30-60 seconds for 30-60 minutes.[8][10]
-
Endpoint Reading: If performing manual time points, set up identical reactions for each time point. Stop the reaction at different times (e.g., 5, 10, 15, 30, 45, 60 minutes) by adding the Stop Solution (e.g., 90 µL).[6] After stopping, read the absorbance at 420 nm.
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot absorbance (OD 420 nm) versus time (minutes).
-
Identify the linear range of the reaction, which is the time period during which the absorbance increases steadily. The optimal incubation time falls within this linear range, ideally before the curve begins to plateau.
Visualizations
Logical Workflow for Troubleshooting Incubation Time
Caption: Troubleshooting flowchart for this compound assay color development.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for determining optimal this compound assay incubation time.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 3. researchtweet.com [researchtweet.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. Scanning assay of beta-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
how to correct for endogenous β-galactosidase activity with ONPG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to correct for endogenous β-galactosidase activity when using the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay.
Frequently Asked Questions (FAQs)
Q1: What is endogenous β-galactosidase activity and why is it a problem in this compound assays?
Endogenous β-galactosidase is an enzyme naturally present in many mammalian cells, which can cleave the this compound substrate, leading to a yellow color change that can be mistaken for reporter gene activity.[1][2] This can result in high background signals and inaccurate quantification of lacZ reporter gene expression.
Q2: How can I correct for endogenous β-galactosidase activity in my this compound assay?
There are two primary methods to correct for endogenous β-galactosidase activity:
-
Control Subtraction: The most straightforward method is to subtract the background activity. This is achieved by measuring the this compound activity in a control sample of untransfected or mock-transfected cells and subtracting this value from the activity measured in your experimental samples.[3][4][5]
-
pH Adjustment: Mammalian endogenous β-galactosidase typically has an optimal pH in the acidic range (around pH 6.0), while the E. coli β-galactosidase (encoded by lacZ) is more active in a neutral to slightly alkaline pH range (pH 7.0-8.0).[1][6] Performing the assay at a pH of 8.0 or higher can minimize the contribution of endogenous activity.
Q3: At what wavelength should I measure the absorbance of the this compound reaction product?
The product of the this compound reaction, o-nitrophenol, has a characteristic yellow color and its absorbance should be measured between 405 and 420 nm.[3]
Q4: Can I use substrates other than this compound to reduce background from endogenous β-galactosidase?
Yes, alternative chromogenic substrates are available. For instance, 6-chloro-3-indolyl-β-d-galactopyranoside with nitrotetrazolium blue chloride has been shown to be effective in tissues with high endogenous β-galactosidase activity.[6] Another option is chlorophenol red-β-D-galactopyranoside (CPRG), which can be a more sensitive substrate.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in all wells, including negative controls | High endogenous β-galactosidase activity in the cell line. | Include a mock-transfected or untransfected control to determine the level of endogenous activity and subtract this from your experimental values.[3][4][5] Consider performing the assay at an alkaline pH (e.g., pH 8.0) to reduce endogenous enzyme activity.[1][6] |
| Contamination of reagents or samples. | Use fresh, sterile reagents and handle samples carefully to avoid cross-contamination. | |
| No or low signal in positive control | Inefficient cell lysis. | Ensure complete cell lysis by visualizing under a microscope or by performing freeze-thaw cycles.[5] |
| Incorrect assay buffer pH. | Prepare the assay buffer fresh and verify the pH. | |
| Degraded this compound substrate. | Store this compound protected from light and moisture. Prepare the this compound solution fresh for each experiment. | |
| High variability between replicate wells | Inconsistent cell numbers per well. | Ensure a uniform cell suspension when seeding plates. Perform a protein quantification assay (e.g., BCA assay) on the cell lysates to normalize the β-galactosidase activity to the total protein concentration. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
Experimental Protocols
Protocol 1: this compound Assay with Correction for Endogenous Activity
This protocol describes a standard this compound assay and how to incorporate a control for endogenous β-galactosidase activity.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., 1X Reporter Lysis Buffer)
-
Z-Buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, pH 7.0)
-
β-mercaptoethanol
-
This compound solution (4 mg/mL in water or Z-buffer)
-
1 M Sodium Carbonate (Na2CO3)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with PBS.
-
Add an appropriate volume of Lysis Buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
A freeze-thaw cycle can be performed to enhance lysis.[5]
-
-
Assay Preparation:
-
Prepare fresh Assay Mix by adding β-mercaptoethanol to Z-buffer to a final concentration of 50 mM.
-
In a 96-well plate, add a specific volume of cell lysate from each experimental and control (untransfected) sample.
-
Add the Assay Mix to each well.
-
-
Enzymatic Reaction:
-
To start the reaction, add this compound solution to each well and mix gently.
-
Incubate the plate at 37°C and monitor for the development of a yellow color.
-
-
Stopping the Reaction:
-
Once a sufficient yellow color has developed, stop the reaction by adding 1 M Na2CO3 to each well.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 420 nm using a spectrophotometer or plate reader.
-
Subtract the average absorbance of the untransfected control wells from the absorbance of the experimental wells to correct for endogenous β-galactosidase activity.
-
Protocol 2: pH-Based Discrimination of Endogenous β-Galactosidase Activity
This protocol modifies the standard this compound assay by adjusting the pH to minimize endogenous activity.
Materials:
-
Same as Protocol 1, with the addition of a pH 8.0 Z-Buffer.
Procedure:
-
Cell Lysis: Follow the cell lysis procedure as described in Protocol 1.
-
Assay Preparation:
-
Prepare the Assay Mix using Z-Buffer adjusted to pH 8.0.
-
Proceed with the addition of cell lysate and Assay Mix to the 96-well plate as in Protocol 1.
-
-
Enzymatic Reaction, Stopping, and Data Acquisition:
Quantitative Data Summary
Table 1: pH Optima for β-Galactosidase from Different Sources
| Enzyme Source | Optimal pH | Reference |
| E. coli (lacZ) | ~7.0 - 8.0 | [1] |
| Mammalian (endogenous) | ~6.0 | [2][8] |
Table 2: Example of Data Correction for Endogenous β-Galactosidase Activity
| Sample | Raw OD420 | Corrected OD420 (Raw - Untransfected) |
| Untransfected Control | 0.150 | 0.000 |
| Transfected Sample 1 | 0.850 | 0.700 |
| Transfected Sample 2 | 0.920 | 0.770 |
Visualizations
Caption: Experimental workflow for correcting endogenous β-galactosidase activity.
Caption: Logical relationship for correcting for endogenous β-galactosidase activity.
References
- 1. Histochemical discrimination of endogenous mammalian beta-galactosidase activity from that resulting from lac-Z gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous beta-galactosidase activity in continuously nonproliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Comments on Methods to Suppress Endogenous β-Galactosidase Activity in Mouse Tissues Expressing the LacZ Reporter Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of beta-galactosidase activity in tissue in the presence of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous pH 6.0 β-Galactosidase Activity Is Linked to Neuronal Differentiation in the Olfactory Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
ONPG assay variability and how to reduce it
Welcome to the technical support center for the ON-trophenyl-β-D-galactopyranoside (ONPG) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to quantify the activity of the enzyme β-galactosidase. β-galactosidase hydrolyzes the this compound substrate, which is colorless, into galactose and o-nitrophenol. The o-nitrophenol product is yellow and its concentration can be measured by reading the absorbance at 420 nm, which is directly proportional to the enzyme's activity.[1][2]
Q2: What are the critical reagents and equipment needed for this assay?
Key components include a spectrophotometer or microplate reader capable of measuring absorbance at 420 nm, this compound substrate, a lysis buffer to release the enzyme from cells, and a stop solution (commonly 1M sodium carbonate) to halt the reaction.[1][2] Additionally, for creating a standard curve, purified β-galactosidase is required.
Q3: Why is it important to include controls in my this compound assay?
Controls are essential for validating the results of your assay. A negative control, which lacks the β-galactosidase enzyme or the this compound substrate, helps to determine the background absorbance. A positive control with a known amount of purified β-galactosidase ensures that the assay is working correctly. An endogenous control using cells that do not express the lacZ gene is important to account for any intrinsic β-galactosidase activity.[2]
Q4: How can I quantify the β-galactosidase activity from my absorbance readings?
To quantify the enzyme activity, you can create a standard curve using a known concentration of purified β-galactosidase.[3][4] By plotting the absorbance values of the standards against their concentrations, you can determine the concentration of β-galactosidase in your unknown samples by interpolation. The activity is typically expressed in Miller units, which normalize the absorbance reading to the reaction time and cell density.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low yellow color development | 1. No this compound substrate added: The substrate was omitted from the reaction mixture. 2. Incorrect incubation temperature: The incubation temperature was not optimal for the enzyme (typically 37°C for E. coli β-galactosidase).[1][5] 3. Low enzyme concentration: The cell lysate is too dilute, or the cells have low β-galactosidase expression. 4. Inactive enzyme: The enzyme may have been denatured due to improper storage or handling. 5. Presence of an inhibitor: Glucose in the culture medium can inhibit β-galactosidase expression.[6] | 1. Repeat the assay, ensuring all reagents are added correctly. 2. Verify and maintain the correct incubation temperature. 3. Use a more concentrated cell lysate or increase the amount of lysate in the assay.[1] 4. Use fresh enzyme or lysate and ensure proper storage at -70°C.[3] 5. Grow bacteria in a lactose-containing medium to induce enzyme production and ensure the absence of glucose.[6] |
| High background in negative control | 1. Contamination of reagents: Reagents may be contaminated with β-galactosidase or a substance that absorbs at 420 nm. 2. Endogenous enzyme activity: The host cells may have endogenous β-galactosidase activity.[2] 3. Spontaneous this compound hydrolysis: Although slow, this compound can hydrolyze spontaneously over long incubation times. | 1. Use fresh, high-quality reagents. 2. Assay a lysate from untransfected or mock-transfected cells to measure and subtract the endogenous background activity.[1] 3. Reduce the incubation time or use a stop solution to halt the reaction at a specific time point. |
| High variability between replicates | 1. Inaccurate pipetting: Inconsistent volumes of lysate, substrate, or stop solution. 2. Inconsistent incubation times: Variation in the start and stop times of the reaction for different samples. 3. Non-uniform cell lysis: Incomplete or inconsistent lysis of cells leading to variable enzyme release. 4. Temperature fluctuations: Inconsistent temperature across the incubation period or between samples. | 1. Use calibrated pipettes and ensure careful, consistent pipetting technique. 2. Use a multichannel pipette for simultaneous addition of reagents and a stop solution to ensure uniform reaction times. 3. Optimize the cell lysis protocol. A freeze-thaw cycle can improve lysis efficiency.[1][7] 4. Ensure a stable and uniform incubation temperature for all samples. |
| Color develops too quickly and signal is saturated | 1. High enzyme concentration: The cell lysate is too concentrated. 2. Long incubation time: The reaction has proceeded for too long. | 1. Dilute the cell lysate and re-assay.[1] It is recommended to test several dilutions to find the optimal concentration. 2. Reduce the incubation time. Monitor the color development and stop the reaction when it is in the linear range of the spectrophotometer. |
Data Presentation: Factors Affecting β-Galactosidase Activity
The activity of β-galactosidase is sensitive to several experimental parameters. Optimizing these factors is crucial for reducing assay variability.
Table 1: Effect of pH on β-Galactosidase Activity
| pH | Relative Activity (%) | Source Organism |
| 4.0 | Low | Kluyveromyces lactis[8] |
| 5.0 | Moderate | Lactobacillus plantarum[9] |
| 6.0 - 7.5 | Optimal | E. coli[10][11] |
| 8.0 | Moderate | Kluyveromyces lactis[8] |
| 9.0 | High | Anoxybacillus sp.[12] |
Note: The optimal pH can vary depending on the source of the enzyme.
Table 2: Effect of Temperature on β-Galactosidase Activity
| Temperature (°C) | Relative Activity (%) | Source Organism |
| 18 | Optimal | Antarctic Arthrobacter[13] |
| 37 | Optimal | E. coli[5] |
| 50 | Optimal | Lactobacillus plantarum[9] |
| 60 | Optimal | Anoxybacillus sp.[12] |
| 80-85 | Optimal | Thermotoga maritima[10] |
Note: The optimal temperature is highly dependent on the source of the β-galactosidase.
Experimental Protocols
Detailed Methodology for Microplate-Based this compound Assay
This protocol is adapted for a 96-well plate format for higher throughput.
1. Cell Lysate Preparation: a. Culture cells (e.g., E. coli) under conditions that induce lacZ expression. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a suitable lysis buffer. The volume will depend on the cell density. d. To ensure complete lysis, perform a freeze-thaw cycle by freezing the lysate (e.g., on dry ice) and then thawing at 37°C.[1] e. Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube. This is your enzyme source.
2. Standard Curve Preparation: a. Prepare a stock solution of purified β-galactosidase. b. Perform serial dilutions of the stock solution to create a range of standards with known concentrations.[3][4]
3. Assay Procedure: a. To each well of a 96-well plate, add a specific volume of your cell lysate or standard. b. Add the assay buffer containing this compound to each well to start the reaction. A multichannel pipette is recommended for consistency. c. Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C for E. coli).[1] d. Monitor the development of yellow color. e. Stop the reaction by adding a stop solution (e.g., 1M Na₂CO₃) when the color has developed sufficiently but before the signal becomes saturated.[2] f. Read the absorbance at 420 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. c. Use the equation of the line from the standard curve to calculate the concentration of β-galactosidase in your samples.
Visualizations
This compound Assay Workflow
Caption: A flowchart of the this compound assay experimental workflow.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in an this compound assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. boneandcancer.org [boneandcancer.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a thermostable recombinant beta-galactosidase from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitation of the factors which affect the hydrolase and transgalactosylase activities of beta-galactosidase (E. coli) on lactose. (1976) | R E Huber | 251 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONPG Assay and Cell Density
This guide provides troubleshooting advice and frequently asked questions regarding the impact of cell density on o-nitrophenyl-β-D-galactopyranoside (ONPG) assay results. It is intended for researchers, scientists, and drug development professionals using this common reporter gene assay.
Frequently Asked Questions (FAQs)
Q1: Why is controlling cell density critical for accurate this compound assay results?
A1: Cell density is a critical parameter in this compound assays because it directly influences the concentration of β-galactosidase, the enzyme that processes this compound. If the cell density is too high, the reaction can become substrate-limited, meaning the this compound is consumed too quickly for an accurate measurement.[1] Conversely, if the cell density is too low, the amount of enzyme may be insufficient to produce a detectable signal over background noise. Therefore, maintaining an optimal cell density is essential for ensuring that the assay results fall within a linear and measurable range.
Q2: What is the optimal cell density range for a typical this compound assay?
A2: The optimal cell density can vary depending on the cell type and the expression level of the lacZ reporter gene. However, for bacterial cultures such as E. coli, a common practice is to grow cells to the mid-log phase, typically corresponding to an optical density at 600 nm (OD600) of 0.2 to 0.7.[2] For mammalian cells, the optimal density will depend on the cell line and transfection efficiency. It is crucial to perform a pilot experiment to determine the ideal cell density for your specific experimental conditions.
Q3: How should I normalize my this compound assay results to account for variations in cell density?
A3: Normalizing the results is crucial for comparing β-galactosidase activity across different samples and experiments. The most common method is to calculate Miller Units, which normalizes the rate of this compound hydrolysis (measured by absorbance at 420 nm) to both the reaction time and the cell density (measured by OD600).[2] The formula for Miller Units is:
Miller Units = (1000 × (OD420 - 1.75 × OD550)) / (t × v × OD600)[2]
Where:
-
OD420 is the absorbance of the yellow o-nitrophenol product.
-
OD550 is to correct for light scattering by cell debris.
-
t is the reaction time in minutes.
-
v is the volume of the culture used in the assay in mL.
-
OD600 is the measure of cell density.
Alternatively, results can be normalized to the total protein concentration of the cell lysate.[3]
Troubleshooting Guide
| Problem | Potential Cause Related to Cell Density | Recommended Solution |
| Low β-galactosidase Activity | Cell density is too low: Insufficient enzyme is present to generate a strong signal. | Increase the initial cell seeding density or allow cells to grow for a longer period. Ensure you are harvesting cells at an appropriate growth phase (e.g., mid-log phase for bacteria).[2] |
| Inconsistent Results Across Replicates | Uneven cell density: Variations in cell plating or growth conditions can lead to differing cell numbers in each well or tube. | Ensure thorough mixing of cell suspensions before plating. Check for and mitigate any "edge effects" in microplates which can cause uneven evaporation and cell growth.[4] |
| Assay Signal Saturates Quickly | Cell density is too high: The enzyme concentration is excessive, leading to rapid depletion of the this compound substrate.[1] | Dilute the cell culture or cell lysate before performing the assay.[5] Perform a time-course experiment to identify a time point within the linear range of the reaction. |
| High Background Signal | High cell density leading to light scattering: Dense cultures can interfere with absorbance readings. | Use the OD550 reading to correct for cell debris and light scattering in the Miller Unit calculation.[2] Ensure proper lysis and centrifugation to remove insoluble cell components.[5] |
Data Presentation
Table 1: Illustrative Effect of Cell Density on Raw this compound Absorbance
| Sample | Cell Density (OD600) | Raw Absorbance (OD420 after 30 min) |
| 1 | 0.1 | 0.15 |
| 2 | 0.3 | 0.45 |
| 3 | 0.6 | 0.90 |
| 4 | 1.2 | 1.50 (Potential Saturation) |
This table demonstrates a proportional increase in absorbance with cell density. However, at higher densities, the relationship may become non-linear due to substrate limitation.
Table 2: Comparison of Normalization Methods
| Sample | Cell Density (OD600) | Raw Absorbance (OD420 after 30 min) | Miller Units |
| A | 0.25 | 0.30 | ~1200 |
| B | 0.50 | 0.60 | ~1200 |
| C | 0.75 | 0.90 | ~1200 |
This table shows that after normalization using Miller Units, the calculated β-galactosidase activity is consistent across different cell densities within the optimal range, highlighting the importance of normalization.
Experimental Protocols
Protocol 1: Standard this compound Assay for E. coli
-
Cell Culture: Grow E. coli cultures in the appropriate medium to the mid-logarithmic phase (OD600 ≈ 0.2-0.7).[2]
-
Cell Density Measurement: Record the OD600 of each culture.
-
Permeabilization: Transfer a defined volume (e.g., 100 µL) of the cell culture to a microcentrifuge tube. Add a drop of chloroform and a drop of 0.1% SDS to permeabilize the cells. Vortex for 10 seconds.[5]
-
Pre-incubation: Equilibrate the tubes at 28°C or 37°C for 5 minutes.[5]
-
Reaction Initiation: Add this compound solution (typically 4 mg/mL) to start the reaction and record the time.[5]
-
Incubation: Incubate at the chosen temperature until a noticeable yellow color develops.
-
Reaction Termination: Stop the reaction by adding a solution of 1M sodium carbonate (Na2CO3) and record the time.[5]
-
Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm and 550 nm.[2][5]
-
Calculation: Calculate the β-galactosidase activity using the Miller Units formula.[2]
Protocol 2: Normalization of this compound Results
-
Miller Unit Calculation:
-
Measure the OD600 of the cell culture before the assay.
-
Record the reaction time in minutes.
-
Measure the OD420 and OD550 of the final reaction mixture.
-
Apply the Miller Unit formula: (1000 * [OD420 - 1.75*OD550]) / (time * volume * OD600).[2]
-
-
Total Protein Normalization:
-
Prepare a cell lysate from a parallel sample.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Express the β-galactosidase activity as units per milligram of total protein.[3]
-
Visualizations
Caption: Workflow for a cell density-optimized this compound assay.
References
ONPG solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) solutions, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is hygroscopic and sensitive to light.[1][2] It should be stored in a tightly sealed, opaque container in a dry and dark place.[2][3] For long-term storage, temperatures between -20°C and -15°C are recommended.[4] Some suppliers suggest that storage at 4°C for up to two years is also acceptable.[5]
Q2: How should I store a prepared this compound solution?
A2: Prepared this compound solutions are generally unstable and preparing them fresh is often recommended.[6][7] If storage is necessary, the solution should be protected from light and stored at low temperatures.[2][8] For short-term storage (a few days), 2-8°C is suitable.[1][2][9] For longer-term storage, freezing at -20°C or even -80°C is recommended to extend the shelf life.[2][5] Avoid repeated freeze-thaw cycles.[5]
Q3: What is the typical shelf life of an this compound solution?
A3: The shelf life of an this compound solution is highly dependent on the storage conditions. A solution of native this compound stored at 4°C can become unstable in as little as 5 days.[10] When frozen at -20°C, a stock solution can be viable for up to a year, and at -80°C, for up to two years.[5]
Q4: Can I autoclave an this compound solution to sterilize it?
A4: No, this compound solutions should not be autoclaved as the heat can cause degradation of the compound.[3][11] If sterilization is required, it is recommended to filter the solution through a 0.22 µm filter.[5]
Q5: What are the signs of this compound degradation?
A5: A fresh this compound solution should be colorless to light yellow.[1][9][11] A distinct yellow color in the this compound solution prior to its use in an assay indicates the presence of o-nitrophenol, a product of this compound hydrolysis, and suggests that the solution has degraded and should be discarded.[12] Other signs of degradation in the powder form can include discoloration or the formation of crystals.[2]
Troubleshooting Guides
Issue 1: High background signal (yellow color) in the negative control.
-
Possible Cause 1: this compound solution has degraded.
-
Possible Cause 2: Contamination of reagents or labware.
-
Solution: Use sterile, disposable labware or ensure that glassware is thoroughly cleaned. Check all buffers and reagents for any signs of microbial contamination.
-
-
Possible Cause 3: Endogenous β-galactosidase activity in the cell lysate.
Issue 2: No or very low signal in the positive control.
-
Possible Cause 1: Inactive this compound solution.
-
Possible Cause 2: Incorrect buffer pH.
-
Solution: The optimal pH for β-galactosidase activity is generally between 7.0 and 8.0.[15] Verify the pH of your reaction buffer.
-
-
Possible Cause 3: Inactive enzyme.
-
Solution: Ensure the β-galactosidase enzyme has been stored correctly and has not lost activity. If using cell lysates, ensure that the lysis procedure was effective without denaturing the enzyme.
-
-
Possible Cause 4: Presence of inhibitors.
Issue 3: Inconsistent or variable results between replicates.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Calibrate your pipettes and ensure proper pipetting technique to minimize volume errors, especially with small volumes of enzyme or substrate.
-
-
Possible Cause 2: Temperature fluctuations during incubation.
-
Solution: Ensure a stable and uniform temperature during the reaction incubation. Use a water bath or incubator that provides consistent temperature control.[16]
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: Gently mix the contents of the wells or tubes after adding all reagents to ensure a homogenous reaction mixture.
-
Data Presentation
Table 1: Summary of Storage Conditions and Stability for this compound
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Powder | -20°C to -15°C | Up to 3 years | Protect from light and moisture.[2][4] |
| 4°C | Up to 2 years | Keep in a tightly sealed, opaque container.[5] | |
| Room Temperature | Not recommended for long-term | Store in a dry, dark place.[8] | |
| Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[5] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[5] | |
| 2-8°C | A few days | Prone to degradation; fresh preparation is best.[2][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (4 mg/mL)
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 7.0). This can be done by mixing solutions of Na₂HPO₄ and NaH₂PO₄ and adjusting the pH.[7]
-
Dissolving this compound: Weigh out the required amount of this compound powder. Dissolve the this compound in the prepared phosphate buffer to a final concentration of 4 mg/mL.[7][17]
-
Warming: Gentle warming (e.g., to 37°C) can aid in dissolving the this compound.[9]
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter. Do not autoclave.[3][5]
-
Storage: Use the solution immediately or store it in a light-protected container at 2-8°C for short-term use or frozen for long-term storage.[2]
Protocol 2: β-Galactosidase Activity Assay using this compound
-
Cell Lysis: Prepare cell lysates from your experimental and control cells. This can be achieved through methods like freeze-thaw cycles or the use of lysis buffers.[14]
-
Reaction Setup: In a microplate well or microcentrifuge tube, add a specific volume of your cell lysate to a reaction buffer (e.g., Z-buffer).[7][17]
-
Equilibration: Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C or 37°C).[16][18]
-
Initiate Reaction: Add the freshly prepared this compound solution to the reaction mixture to start the enzymatic reaction.[7]
-
Incubation: Incubate the reaction for a specific period. The incubation time will depend on the enzyme concentration and activity.[18]
-
Stop Reaction: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na₂CO₃). This will stop the enzyme activity and enhance the yellow color of the o-nitrophenol product.[5][13]
-
Measurement: Measure the absorbance of the yellow product (o-nitrophenol) at a wavelength of 405-420 nm using a spectrophotometer or microplate reader.[18][19][20]
Mandatory Visualization
References
- 1. This compound BROTH [himedialabs.com]
- 2. What are the storage conditions for this compound? - Blog [hbynm.com]
- 3. microbenotes.com [microbenotes.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 8. biolab.rs [biolab.rs]
- 9. BAM R53: this compound Test | FDA [fda.gov]
- 10. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tmmedia.in [tmmedia.in]
- 12. rcpath.org [rcpath.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. biocompare.com [biocompare.com]
- 20. genespin.com [genespin.com]
Technical Support Center: ONPG Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay, focusing on interference from media components.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to quantify the activity of the enzyme β-galactosidase. This compound is a colorless substrate that is structurally similar to lactose.[1][2] In the presence of β-galactosidase, this compound is hydrolyzed into galactose and o-nitrophenol, the latter of which is a yellow-colored compound. The intensity of the yellow color, which can be measured by a spectrophotometer at an absorbance of 405-420 nm, is directly proportional to the β-galactosidase activity in the sample.[3][4]
Q2: My negative control or blank wells show a high background reading. What could be the cause?
High background in an this compound assay can be caused by several factors:
-
Media Components: The growth medium itself may absorb light at 420 nm, the wavelength used to measure the o-nitrophenol product.[5]
-
Phenol Red: Many culture media contain phenol red as a pH indicator.[6][7] The color of phenol red is pH-dependent and can interfere with absorbance readings.[6][7]
-
Endogenous β-galactosidase Activity: The cells or media components you are using may have intrinsic β-galactosidase activity, leading to a false-positive signal.[4][8]
-
Contamination: Bacterial contamination in your cell culture can introduce exogenous β-galactosidase, resulting in a false positive.
Q3: How can I determine if my culture medium is interfering with the assay?
To check for media interference, you should run a "media-only" blank. This control should contain all the components of your experimental sample, including the culture medium and any supplements, but without the cells or cell lysate. If this blank shows a significant absorbance reading at 420 nm, it indicates that one or more components of your medium are interfering with the assay.
Q4: Can the pH of my sample affect the this compound assay results?
Yes, the pH of the reaction is critical for optimal β-galactosidase activity. Most protocols recommend a pH between 7.0 and 8.0 for the assay buffer. Deviations from the optimal pH can lead to reduced enzyme activity and inaccurate results. Additionally, the pH of your cell culture medium can influence the color of pH indicators like phenol red, which in turn can interfere with absorbance readings.[6]
Q5: What are some alternatives to the this compound assay if interference is persistent?
If you continue to experience significant interference, you might consider alternative assays for measuring β-galactosidase activity. One common alternative is the use of a fluorogenic substrate like 4-methylumbelliferyl β-D-galactopyranoside (MUG). This assay is generally more sensitive and may be less prone to interference from colored media components. Another option is the chlorophenol red-β-D-galactopyranoside (CPRG) assay, which produces a red-colored product and may be less affected by yellow-colored interferents.
Troubleshooting Guide
Issue 1: High Background Absorbance in Blanks and Controls
High background can mask the true signal from your experimental samples. Follow these steps to identify and mitigate the source of the interference.
Caption: Troubleshooting workflow for high background absorbance in the this compound assay.
| Interfering Component | Type of Interference | Recommended Solution |
| Phenol Red | Colorimetric | Use phenol red-free medium for your experiments.[7] If this is not possible, ensure your blank contains the same concentration of phenol red at the same pH as your samples. |
| Serum (e.g., FBS) | Intrinsic enzyme activity / Color | Heat-inactivate the serum before use. Include serum in your "media-only" blank. |
| Vitamins (e.g., Riboflavin) | Color / Absorbance at 420 nm | Prepare a "media-only" blank and subtract the background absorbance. |
| Amino Acids (e.g., Tryptophan) | Absorbance at 420 nm | Always include a "media-only" blank for background correction. |
| Antibiotics | Potential for chemical reaction | Test for interference by including the antibiotic in your "media-only" blank. |
Experimental Protocols
Protocol 1: Preparation of a "Media-Only" Blank
This control is essential for determining the contribution of your culture medium to the final absorbance reading.
Materials:
-
Your complete cell culture medium (including basal medium, serum, supplements, and antibiotics)
-
This compound assay reagents (lysis buffer, this compound substrate, stop solution)
-
Microplate or cuvettes
-
Spectrophotometer
Procedure:
-
In a well of your microplate or a cuvette, add the same volume of your complete cell culture medium as you would for your experimental samples.
-
Add the lysis buffer and other assay reagents in the same volumes and order as for your experimental samples. Do not add any cells or cell lysate.
-
Add the this compound substrate and incubate for the same duration as your experimental samples.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 420 nm. This value represents the background absorbance from your media components.
Protocol 2: Detection of Endogenous β-galactosidase Activity
This protocol helps to determine if your cells or media components have native β-galactosidase activity.
Materials:
-
Untransfected cells (the same cell type as your experimental cells)
-
Your complete cell culture medium
-
This compound assay reagents
-
Microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Culture your untransfected cells under the same conditions as your experimental cells.
-
Prepare a cell lysate from the untransfected cells using the same lysis protocol as for your experimental samples.[9][10]
-
Perform the this compound assay on the lysate from the untransfected cells.
-
Run a parallel "media-only" blank as described in Protocol 1.
-
Measure the absorbance at 420 nm for both the untransfected cell lysate and the "media-only" blank.
-
Subtract the absorbance of the "media-only" blank from the absorbance of the untransfected cell lysate. A resulting positive value indicates the presence of endogenous β-galactosidase activity.[4][8]
Caption: Diagram illustrating the relationship between controls to determine the true β-galactosidase signal.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbenotes.com [microbenotes.com]
- 3. faculty.salisbury.edu [faculty.salisbury.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. agilent.com [agilent.com]
- 7. Common Additives in Cell Culture Media: An Overview - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: ONPG vs. X-gal for β-Galactosidase Detection
For researchers, scientists, and drug development professionals selecting the optimal substrate for β-galactosidase detection is a critical decision that can significantly impact experimental outcomes. Two of the most widely used chromogenic substrates are ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed choice.
Mechanism of Action
Both this compound and X-gal are analogs of lactose, the natural substrate for β-galactosidase.[1] The enzyme cleaves the β-galactoside bond in these synthetic substrates, leading to the production of a colored product.[1][2]
-
This compound: In the presence of β-galactosidase, this compound is hydrolyzed into galactose and ortho-nitrophenol.[3] The ortho-nitrophenol product is a soluble yellow compound, and its concentration can be quantified by measuring the absorbance at 420 nm.[2][3]
-
X-gal: β-galactosidase cleaves X-gal to produce galactose and 5-bromo-4-chloro-indoxyl. The latter is then oxidized to form an insoluble, blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][2]
Quantitative Data Summary
The choice between this compound and X-gal often hinges on the nature of the assay—whether a quantitative or qualitative result is required.
| Feature | This compound (ortho-nitrophenyl-β-D-galactopyranoside) | X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |
| Assay Type | Primarily Quantitative | Primarily Qualitative (Histochemical Staining) |
| Detection Method | Spectrophotometry (Absorbance at 405-420 nm)[3][4] | Visual Inspection (Blue Precipitate)[1][5] |
| Product | Soluble yellow product (o-nitrophenol)[1][6] | Insoluble blue precipitate[1][2] |
| Sensitivity | Generally considered less sensitive[1][7] | Generally considered more sensitive[1] |
| Applications | Enzyme kinetics, reporter gene quantification in cell lysates[8][9] | Blue-white screening, histochemical staining of tissues and cells[5][10] |
| Advantages | Provides quantitative data, suitable for high-throughput screening.[7][11] | High sensitivity, provides spatial information on gene expression. |
| Disadvantages | Less sensitive for detecting low levels of enzyme activity.[1][7] | Not inherently quantitative, the insoluble product can be difficult to measure accurately.[1] |
Recent studies have explored methods to quantify X-gal assays, demonstrating a strong correlation with this compound assays, suggesting that under specific conditions, X-gal can also be used for quantitative analysis.[11][12][13]
Signaling Pathways and Experimental Workflows
Experimental Protocols
This compound Assay Protocol (Quantitative)
This protocol is adapted from a standard liquid culture assay.
Materials:
-
Z-buffer (0.06M Na2HPO4·7H2O, 0.04M NaH2PO4·H2O, 0.01M KCl, 0.001M MgSO4·7H2O, pH 7.0)
-
β-mercaptoethanol
-
This compound solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3 solution
-
Cell culture with β-galactosidase expression
-
Spectrophotometer
Procedure:
-
Grow cell cultures to the desired density.
-
Pellet the cells by centrifugation and resuspend in Z-buffer.
-
Lyse the cells to release the enzyme. This can be achieved by adding a few drops of chloroform and vortexing vigorously.
-
Add Z-buffer containing β-mercaptoethanol to the cell lysate.
-
Initiate the reaction by adding the this compound solution to the lysate.
-
Incubate the reaction at 37°C. [8]The incubation time will vary depending on the level of enzyme activity.
-
Stop the reaction by adding 1 M Na2CO3 once a yellow color has developed. [9]8. Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm. [8]10. Calculate β-galactosidase activity using the Miller units formula, which normalizes for incubation time, cell volume, and cell density (OD600).
X-gal Staining Protocol (Qualitative/Histochemical)
This protocol is for staining adherent cells in a culture dish. [5][14] Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 0.05% glutaraldehyde in PBS) [5]* X-gal staining solution (30 mM potassium ferricyanide, 30 mM potassium ferrocyanide, 1 mM MgCl2, and 1 mg/mL X-gal in PBS). [5]Note: X-gal should be dissolved in dimethylformamide (DMF) before being added to the staining solution. [15] Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 5-15 minutes at room temperature. [5]3. Rinse the cells three times with PBS.
-
Add the X-gal staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C for 1 to 24 hours, or until a blue color develops. [5][14]6. Monitor the cells periodically under a microscope for the appearance of the blue precipitate.
-
Once the desired staining intensity is achieved, remove the staining solution and wash the cells with PBS.
-
The cells can be stored in PBS or an overlay of glycerol at 4°C for visualization. [5]
Conclusion
The selection between this compound and X-gal for β-galactosidase detection is application-dependent. For quantitative measurements of enzyme activity in cell lysates, this compound is the traditional and more straightforward choice due to its soluble, easily quantifiable product. [1]For applications requiring visualization of gene expression in situ, such as in tissues or for blue-white screening, the high sensitivity and insoluble nature of the X-gal product make it the superior option. [1]While methods for quantifying X-gal are emerging, this compound remains the standard for robust quantitative assays. Researchers should carefully consider the specific requirements of their experiment to select the most appropriate substrate.
References
- 1. genetics - What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene? - Biology Stack Exchange [biology.stackexchange.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Detection of β-galactosidase activity: X-gal staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Beta-galactosidase Filter Assay | Dohlman Lab [med.unc.edu]
A Researcher's Guide to ONPG: Unveiling its Specificity and Performance in Enzymatic Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of o-nitrophenyl-β-D-galactopyranoside (ONPG), a widely used chromogenic substrate for β-galactosidase, with its alternatives. We delve into the critical aspects of cross-reactivity and specificity, supported by experimental data and detailed protocols to aid in your experimental design.
Unmasking Enzyme Activity: The Role of this compound
Ortho-nitrophenyl-β-D-galactopyranoside (this compound) is a synthetic compound structurally similar to lactose, the natural substrate for the enzyme β-galactosidase.[1] Its utility in the laboratory stems from a straightforward colorimetric reaction. In the presence of β-galactosidase, this compound is hydrolyzed into galactose and o-nitrophenol. While this compound itself is colorless, the resulting o-nitrophenol imparts a yellow color to the solution, which can be readily quantified using a spectrophotometer at a wavelength of 420 nm.[1][2] This allows for the sensitive detection and quantification of β-galactosidase activity.
Performance Metrics: A Quantitative Comparison of β-Galactosidase Substrates
The efficiency of an enzyme-substrate interaction is often described by the Michaelis-Menten kinetic parameters: K_m_ (the substrate concentration at which the reaction rate is half of V_max_) and V_max_ (the maximum reaction rate). A lower K_m_ value indicates a higher affinity of the enzyme for the substrate.
Below is a summary of kinetic parameters for β-galactosidase from various sources with its natural substrate, lactose, and the artificial substrate, this compound.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Citation |
| Lactobacillus plantarum HF571129 | This compound | 6.644 | 147.5 | [3] |
| Lactose | 23.28 | 10.88 | [3] | |
| Escherichia coli | This compound | 0.24 | Not specified in µmol/min/mg | [4] |
| Lactose | Higher than this compound | Not specified | [4] |
Note: Direct comparison of V_max_ values can be challenging due to variations in experimental conditions and enzyme purity across different studies.
Specificity of this compound: How Cross-Reactive Is It?
A crucial consideration for any enzyme substrate is its specificity. Ideally, the substrate should only be acted upon by the target enzyme to avoid misleading results. While this compound is predominantly used for detecting β-galactosidase activity, the potential for cross-reactivity with other glycosidases exists.
One study investigating the substrate specificity of a novel β-galactosidase found that the enzyme exhibited some activity towards other synthetic substrates, including p-nitrophenyl-β-D-glucopyranoside and p-nitrophenyl-β-D-fucopyranoside. However, it showed no activity with several other α- and β-linked glycoside substrates. This suggests that while β-galactosidase has a degree of promiscuity, substrates with a β-D-galactopyranoside moiety are generally preferred.
Currently, comprehensive quantitative data on the cross-reactivity of this compound with a wide range of other glycosidases, such as α-galactosidase and β-glucosidase, under standardized conditions is limited in the readily available literature. Researchers should be mindful of the potential for off-target activity, especially when working with complex biological samples containing multiple enzymes.
Beyond this compound: A Look at Alternative Substrates
While this compound is a workhorse in many laboratories, several alternatives are available, each with its own set of advantages and disadvantages.
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): This chromogenic substrate produces a blue, insoluble precipitate upon hydrolysis by β-galactosidase.[1] This property makes it particularly useful for qualitative assays, such as blue-white screening of bacterial colonies. However, its insolubility makes it less suitable for quantitative solution-based assays.[5]
-
MUG (4-Methylumbelliferyl-β-D-galactopyranoside): This fluorogenic substrate yields a highly fluorescent product upon cleavage. This allows for significantly more sensitive detection of β-galactosidase activity compared to chromogenic substrates like this compound.[6] Assays using MUG are particularly advantageous when low levels of enzyme activity are expected.
A direct comparison of these methods with conventional techniques for detecting coliforms in milk samples indicated that the chromogenic and fluorogenic assays were suitable, easy to operate, time-saving, and precise alternatives.[6]
Experimental Corner: Protocols for Accurate Measurement
To ensure reliable and reproducible results, a well-defined experimental protocol is essential. Below are detailed methodologies for a standard β-galactosidase assay using this compound in a 96-well microplate format.
Experimental Protocol: β-Galactosidase Assay Using this compound in a 96-Well Microplate Reader
This protocol is adapted from a single-step method designed for high-throughput analysis.[7][8]
Materials:
-
Cell culture or bacterial lysate containing β-galactosidase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm and 600 nm
-
B-galactosidase (Bgal) Mix:
-
60 mM Na₂HPO₄
-
40 mM NaH₂PO₄
-
10 mM KCl
-
1 mM MgSO₄
-
36 mM β-mercaptoethanol
-
1.1 mg/ml this compound
-
(Optional, for bacterial lysis) 6.7% PopCulture Reagent and 166 µl/ml T7 lysozyme
-
Procedure:
-
Sample Preparation: Grow bacterial cultures or transfect cells to express β-galactosidase.
-
Assay Setup: To each well of a 96-well microplate, add 80 µl of your cell culture or lysate.
-
Initiate Reaction: Add 120 µl of the Bgal mix to each well.
-
Incubation and Measurement: Immediately place the microplate in a microplate reader set to 37°C.
-
Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) to determine cell density and the optical density at 420 nm (OD₄₂₀) kinetically over a defined period (e.g., every minute for 30-60 minutes) to measure the rate of o-nitrophenol production.[8]
-
Data Analysis: Calculate β-galactosidase activity, often expressed in Miller units. The rate of the reaction (change in OD₄₂₀ per minute) is normalized to the cell density (OD₆₀₀).[8]
Visualizing the Science
To better understand the processes described, the following diagrams illustrate the key concepts.
Enzymatic Reaction of β-Galactosidase with this compound
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Scanning assay of beta-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. journalcjast.com [journalcjast.com]
- 7. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Quantifying β-Galactosidase Activity
For decades, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) has been the workhorse for the colorimetric quantification of β-galactosidase (β-gal) activity in reporter gene assays. However, the demands for higher sensitivity, wider dynamic range, and compatibility with high-throughput screening have driven the development of numerous alternatives. This guide provides a comprehensive comparison of prominent this compound alternatives, offering researchers, scientists, and drug development professionals the necessary information to select the optimal assay for their specific needs.
Performance Comparison of β-Galactosidase Assays
The choice of a β-galactosidase assay significantly impacts experimental outcomes. The following tables summarize the key performance characteristics of this compound and its alternatives, including colorimetric, fluorogenic, and luminescent methods.
| Assay Substrate | Assay Type | Detection Method | Reported Sensitivity | Dynamic Range | Advantages | Disadvantages |
| This compound | Colorimetric | Absorbance (~420 nm) | Standard | Narrow | Inexpensive, simple protocol | Lower sensitivity, potential for interference from cell debris |
| CPRG | Colorimetric | Absorbance (570-595 nm)[1][2] | Up to 10-fold higher than this compound[1][2][3][4] | Wider than this compound | Higher sensitivity than this compound, visible red product | Requires a spectrophotometer |
| MUG | Fluorogenic | Fluorescence (Ex/Em: ~365/460 nm)[5] | High | Wide | High sensitivity, suitable for HTS | Requires a fluorometer, potential for background fluorescence |
| Resorufin β-D-galactopyranoside | Fluorogenic | Fluorescence (Ex/Em: ~573/585 nm) | High | Wide | Red-shifted fluorescence minimizes autofluorescence | Requires a fluorometer |
| Beta-Glo® | Luminescent | Luminescence | Very high (down to 100 fg of enzyme)[6] | > 4 orders of magnitude[6][7] | Highest sensitivity, wide dynamic range, simple "add-and-read" protocol | Requires a luminometer, generally more expensive |
Note: The reported sensitivity and dynamic range are based on manufacturer's data and literature, and may vary depending on experimental conditions. A direct head-to-head comparison under identical conditions is recommended for optimal assay selection.
Enzymatic Reaction Pathways
The fundamental principle of these assays involves the enzymatic cleavage of a substrate by β-galactosidase to produce a detectable signal. The following diagrams illustrate these reaction pathways.
Caption: Enzymatic reactions of different β-galactosidase substrates.
Experimental Workflow
The general workflow for quantifying β-galactosidase activity is similar across the different assays, with variations in the substrate and detection method.
Caption: General experimental workflow for β-galactosidase assays.
Detailed Experimental Protocols
Below are detailed protocols for the key this compound alternatives. These protocols are provided as a general guide and may require optimization for specific cell types and experimental conditions.
CPRG (Chlorophenol Red-β-D-galactopyranoside) Assay
This protocol is adapted from manufacturer's instructions and published literature[8][9].
Materials:
-
Cell lysate containing β-galactosidase
-
CPRG Assay Buffer (e.g., phosphate buffer, pH 7.3, containing MgCl2)
-
CPRG Substrate Solution (dissolved in assay buffer)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate spectrophotometer (capable of reading at 570-595 nm)
Procedure:
-
Prepare Cell Lysate: Lyse cells using a suitable lysis buffer and clarify the lysate by centrifugation.
-
Assay Setup: Add 20-50 µL of cell lysate to each well of a 96-well plate. Include a blank (lysis buffer only) and a negative control (lysate from untransfected cells).
-
Substrate Addition: Add 100-150 µL of CPRG Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the level of β-galactosidase expression. Monitor the color development.
-
Stop Reaction (Optional but Recommended for Endpoint Assays): Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Measurement: Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the β-galactosidase activity, often normalized to the total protein concentration of the lysate.
MUG (4-Methylumbelliferyl-β-D-galactopyranoside) Assay
This protocol is a general guide based on commercially available kits and published methods[5][10].
Materials:
-
Cell lysate containing β-galactosidase
-
MUG Assay Buffer (e.g., phosphate buffer, pH 7.0, containing MgCl2)
-
MUG Substrate Solution (dissolved in an organic solvent like DMSO and then diluted in assay buffer)
-
Stop Solution (e.g., a high pH buffer like 0.2 M sodium carbonate)
-
96-well black microplate (for fluorescence reading)
-
Fluorometer or fluorescent microplate reader (Ex/Em: ~365/460 nm)
-
4-Methylumbelliferone (4-MU) standard for calibration
Procedure:
-
Prepare Cell Lysate: Prepare and clarify cell lysates as described for the CPRG assay.
-
Standard Curve: Prepare a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFU) to molar amounts of product.
-
Assay Setup: Add 10-50 µL of cell lysate to each well of a black 96-well plate.
-
Substrate Addition: Add 50-100 µL of MUG Substrate Solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light. Incubation times can vary from 15 to 60 minutes.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The high pH enhances the fluorescence of the 4-MU product.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Use the 4-MU standard curve to determine the amount of product formed and calculate the β-galactosidase activity.
Beta-Glo® Luminescent Assay
This protocol is based on the Promega Beta-Glo® Assay System Technical Manual[6][11].
Materials:
-
Cells expressing β-galactosidase cultured in 96-well or 384-well plates
-
Beta-Glo® Reagent (contains lysis agents, luciferase, and luciferin-galactoside substrate)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Culture: Culture cells in a white-walled, clear-bottom microplate suitable for luminescence measurements.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Reagent Addition: Add a volume of Beta-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by shaking the plate for 30 seconds. Incubate at room temperature for at least 30 minutes. The luminescent signal is stable for several hours[6].
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The relative light units (RLU) are directly proportional to the amount of β-galactosidase activity.
Resorufin-β-D-galactopyranoside Assay
This protocol is a general guideline based on the properties of the substrate.
Materials:
-
Cell lysate containing β-galactosidase
-
Assay Buffer (e.g., phosphate buffer, pH 7.0)
-
Resorufin-β-D-galactopyranoside stock solution (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer or fluorescent microplate reader (Ex/Em: ~573/585 nm)
-
Resorufin standard for calibration
Procedure:
-
Prepare Cell Lysate: Prepare and clarify cell lysates.
-
Standard Curve: Prepare a standard curve using known concentrations of resorufin.
-
Assay Setup: Add 10-50 µL of cell lysate to each well of a black 96-well plate.
-
Substrate Addition: Prepare a working solution of Resorufin-β-D-galactopyranoside in assay buffer and add 50-100 µL to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: The assay can be read kinetically or as an endpoint measurement. Measure the fluorescence at an excitation wavelength of ~573 nm and an emission wavelength of ~585 nm.
-
Data Analysis: Use the resorufin standard curve to quantify the product formed and calculate the enzyme activity.
Conclusion
The selection of an appropriate assay for quantifying β-galactosidase activity is critical for obtaining reliable and sensitive results. While this compound remains a cost-effective option for basic applications, its limitations in sensitivity and dynamic range have led to the development of superior alternatives. Colorimetric assays like CPRG offer a significant improvement in sensitivity over this compound. For researchers requiring even higher sensitivity and a wider dynamic range, fluorogenic substrates such as MUG and Resorufin-β-D-galactopyranoside are excellent choices, with the latter offering the advantage of red-shifted fluorescence to minimize cellular autofluorescence. For applications demanding the utmost sensitivity and suitability for high-throughput screening, the luminescent Beta-Glo® assay stands out with its simple "add-and-read" protocol and exceptional performance. By carefully considering the specific requirements of their research, scientists can choose the most suitable alternative to this compound to achieve accurate and robust quantification of β-galactosidase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. CPRG Assay for sensitive detection of beta galactosidase reporter in transfected cells [gbiosciences.com]
- 3. hpst.cz [hpst.cz]
- 4. thomassci.com [thomassci.com]
- 5. journalcjast.com [journalcjast.com]
- 6. promega.com [promega.com]
- 7. Using the Beta-Glo Assay System to Determine Beta-galactosidase Activity in Yeast [promega.com.cn]
- 8. Protocol to measure ß-galactosidase in Drosophila extracts using a CPRG assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Beta-Glo® Assay System [worldwide.promega.com]
A Comparative Guide to β-Galactosidase Assay Quality Control: ONPG and Its Alternatives
For researchers, scientists, and drug development professionals relying on β-galactosidase (β-gal) as a reporter enzyme, robust and reliable quantification is paramount. This guide provides a comprehensive comparison of the traditional ONPG (o-nitrophenyl-β-D-galactopyranoside) assay with its prominent alternatives: CPRG (chlorophenol red-β-D-galactopyranoside), MUG (4-methylumbelliferyl-β-D-galactoside), and chemiluminescent assays. We delve into their quality control procedures, performance metrics, and detailed experimental protocols to assist you in selecting the most appropriate assay for your research needs.
Performance Comparison of β-Galactosidase Assays
The choice of a β-galactosidase assay often depends on the required sensitivity, the expected range of enzyme activity, and the available instrumentation. While the this compound assay is a cost-effective and straightforward colorimetric method, newer technologies offer significantly enhanced sensitivity and broader dynamic ranges.
| Assay Type | Substrate | Detection Method | Limit of Detection (LOD) | Dynamic Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Colorimetric | This compound (o-nitrophenyl-β-D-galactopyranoside) | Absorbance (420 nm) | ~1 ng of enzyme | Narrow | <10% | <15% |
| Colorimetric | CPRG (chlorophenol red-β-D-galactopyranoside) | Absorbance (570-595 nm) | ~100 pg of enzyme[1] | Broader than this compound[2] | <8%[3] | <14%[3] |
| Fluorometric | MUG (4-methylumbelliferyl-β-D-galactoside) | Fluorescence (Ex: 365 nm, Em: 460 nm) | Femtogram levels[4] | Wide | <15%[5] | <20%[5] |
| Chemiluminescent | Dioxetane-based substrates (e.g., Galacton-Star®) | Luminescence | As low as 2 fg of enzyme[6] | Up to 4 orders of magnitude[1] | <8% | <10% |
Note: The performance characteristics presented in this table are compiled from various sources and can be influenced by specific experimental conditions, reagents, and instrumentation.
Quality Control Procedures
Robust quality control (QC) is essential for ensuring the accuracy, precision, and reliability of any β-galactosidase assay. A comprehensive QC program should encompass several key aspects:
1. Positive and Negative Controls:
-
Positive Control: A sample known to contain active β-galactosidase should be included in every assay run to verify that the reagents and assay procedure are working correctly. For microbial assays, specific bacterial strains are recommended:
-
Escherichia coli (e.g., NCTC 10418 or NCTC 12241) serves as a reliable positive control.
-
For differentiating Neisseria species, Neisseria lactamica (e.g., NCTC 10617) is used as a positive control.
-
-
Negative Control: A sample known to lack β-galactosidase activity should be included to ensure that there is no background signal or contamination.
-
Proteus mirabilis (e.g., NCTC 10975) is a suitable negative control for Enterobacteriaceae.
-
Neisseria gonorrhoeae (e.g., NCTC 8375) can be used as a negative control for Neisseria species.
-
-
Blank: A reaction mixture without any enzyme or cell lysate should be included to measure the background absorbance or fluorescence of the reagents themselves.
2. Reagent Quality and Lot-to-Lot Consistency:
Enzyme activity can be significantly affected by the quality of reagents.[7] It is crucial to establish and maintain consistency, particularly between different lots of substrates and other critical reagents.
-
Certificate of Analysis (CoA): Always review the CoA for each new lot of reagents to ensure it meets the required specifications.
-
Lot-to-Lot Verification: Before implementing a new lot of critical reagents, it is advisable to perform a comparison study with the current lot using established control samples. The results should fall within predefined acceptance criteria.[8]
-
Reagent Stability: Reagents should be stored according to the manufacturer's instructions to prevent degradation. Any reconstituted reagents should be used within their specified stability period.
3. Assay Performance Monitoring:
Regular monitoring of assay performance parameters is critical for identifying and addressing any potential issues.
-
Standard Curve: For quantitative assays, a standard curve using a purified β-galactosidase of known concentration should be included in each run. The R-squared value of the curve should typically be ≥ 0.99 to ensure linearity.
-
Precision: The coefficient of variation (%CV) of replicate measurements of control samples should be monitored. Acceptance criteria for intra-assay and inter-assay precision should be established (e.g., <15% and <20%, respectively).[5][9]
-
Accuracy: The accuracy of the assay can be assessed by analyzing control samples with known concentrations and comparing the measured values to the expected values.
4. Acceptance Criteria:
Predefined acceptance criteria should be established for all QC parameters to ensure the validity of each assay run. If any of the QC parameters fall outside the established range, the assay results should be considered invalid, and an investigation should be initiated to identify and resolve the issue.
Experimental Protocols
Below are detailed methodologies for performing this compound, CPRG, MUG, and chemiluminescent β-galactosidase assays.
This compound (o-nitrophenyl-β-D-galactopyranoside) Assay
This colorimetric assay relies on the hydrolysis of the colorless substrate this compound by β-galactosidase to produce o-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 420 nm.
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
This compound solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3) solution
-
Cell lysate or purified enzyme
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare cell lysates by a suitable method (e.g., freeze-thaw, sonication, or detergent lysis).
-
Add 10-100 µL of cell lysate to a microplate well or cuvette.
-
Add Z-buffer to bring the total volume to 900 µL.
-
Initiate the reaction by adding 200 µL of this compound solution.
-
Incubate the reaction at 37°C and monitor the development of yellow color.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity using the following formula: Units = (A420 * 1000) / (t * V * OD600) where:
-
A420 is the absorbance at 420 nm
-
t is the reaction time in minutes
-
V is the volume of culture used in mL
-
OD600 is the optical density of the cell culture at 600 nm
-
CPRG (chlorophenol red-β-D-galactopyranoside) Assay
This colorimetric assay is reported to be up to 10 times more sensitive than the this compound assay.[10][11] β-galactosidase cleaves the CPRG substrate to produce chlorophenol red, which is measured at 570-595 nm.
Materials:
-
Lysis buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO4, 0.1% Triton X-100)
-
CPRG solution (e.g., 1 mg/mL in assay buffer)
-
Assay buffer (e.g., 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4)
-
Stop solution (e.g., 300 mM glycine, pH 10.5)
-
Cell lysate or purified enzyme
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare cell lysates.
-
Add 10-50 µL of cell lysate to a microplate well.
-
Add 100 µL of CPRG solution.
-
Incubate at 37°C for a suitable time (e.g., 15-60 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 570-595 nm.[10]
-
Quantify the results using a standard curve of purified β-galactosidase.
MUG (4-methylumbelliferyl-β-D-galactoside) Assay
This fluorometric assay offers high sensitivity. β-galactosidase hydrolyzes the non-fluorescent MUG substrate to produce the highly fluorescent 4-methylumbelliferone (4-MU).[12][13]
Materials:
-
Lysis buffer
-
MUG solution (e.g., 1 mM in assay buffer)
-
Assay buffer (e.g., 100 mM sodium phosphate pH 7.0, 10 mM KCl, 1 mM MgSO4)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
Cell lysate or purified enzyme
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Prepare cell lysates.
-
Add 10-50 µL of cell lysate to a black microplate well.
-
Add 50 µL of MUG solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 460 nm.[12]
-
Determine β-galactosidase activity by comparing the fluorescence to a standard curve of 4-MU.
Chemiluminescent Assay
Chemiluminescent assays provide the highest sensitivity, capable of detecting attomole levels of β-galactosidase. These assays utilize substrates that, upon cleavage by β-galactosidase, generate a light-emitting product.
Materials:
-
Lysis buffer
-
Chemiluminescent substrate (e.g., Galacton-Star®)
-
Reaction buffer with enhancer
-
Cell lysate or purified enzyme
-
Luminometer or chemiluminescence-capable microplate reader
Procedure:
-
Prepare cell lysates.
-
Equilibrate reagents to room temperature.
-
Add 10-20 µL of cell lysate to a white, opaque microplate well.
-
Prepare the reaction mixture by combining the chemiluminescent substrate and enhancer in the reaction buffer according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the luminescence.
-
Quantify the results using a standard curve of purified β-galactosidase.
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and workflows can aid in understanding and troubleshooting these assays.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. repositorio.ufop.br [repositorio.ufop.br]
- 4. labunlimited.com [labunlimited.com]
- 5. Validation of high-sensitivity assays to quantitate cerebrospinal fluid and serum β-galactosidase activity in patients with GM1-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chemiluminescent assay for quantitation of beta-galactosidase in the femtogram range: application to quantitation of beta-galactosidase in lacZ-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemiluminescent assay of beta-D-galactosidase based on indole luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. CPRG Assay for sensitive detection of beta galactosidase reporter in transfected cells [gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. thomassci.com [thomassci.com]
Navigating β-Galactosidase Detection: A Comparative Guide to the ONPG Test and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bacterial identification and characterization, the selection of an appropriate β-galactosidase assay is a critical decision. This guide provides a comprehensive comparison of the traditional o-nitrophenyl-β-D-galactopyranoside (ONPG) test with its key alternatives, offering insights into their limitations, advantages, and optimal applications, supported by experimental data and detailed protocols.
The this compound test has long been a staple in microbiology for the detection of β-galactosidase activity, a key characteristic for the differentiation of various bacterial species, particularly within the Enterobacteriaceae family.[1] The test relies on the colorless substrate this compound, which, when cleaved by β-galactosidase, releases the yellow-colored compound o-nitrophenol, providing a visual indication of enzyme activity.[2] However, the this compound test is not without its limitations, which can impact its accuracy and applicability in specific bacterial strains.
This guide delves into the nuances of the this compound test, explores superior alternative methods, and provides the necessary details for their successful implementation in a research setting.
The this compound Test: A Closer Look at its Limitations
While widely used, the this compound test has several inherent limitations that researchers must consider:
-
False-Positive Results in Staphylococcus Species: A significant drawback of the this compound test is its propensity to yield false-positive results with certain coagulase-negative staphylococci, most notably Staphylococcus aureus.[3][4] This occurs because these bacteria can produce 2-aminophenoxazin-3-one from this compound, a yellow compound that mimics a true positive result.[3][4] Studies have shown that a high percentage of S. aureus isolates can show apparent β-galactosidase activity in the this compound assay and on automated systems like the Vitek 2, while testing negative with alternative substrates like X-Gal.[4][5]
-
Interference from Natural Pigmentation: The test is unsuitable for bacterial strains that naturally produce a yellow pigment, as this can mask the color change associated with a positive result.[6]
-
Dependence on Culture Conditions: The expression of β-galactosidase is often induced by the presence of lactose in the growth medium. Therefore, for optimal and rapid results, bacterial colonies should be cultured on a lactose-containing medium.[6] Conversely, the presence of glucose can inhibit β-galactosidase activity, potentially leading to false-negative results.[1]
-
Not a Standalone Identification Method: The this compound test should not be used as the sole method for bacterial identification. It provides a single piece of biochemical information that should be integrated with other tests for a definitive identification.
Alternatives to the this compound Test: X-Gal and MUG Assays
To overcome the limitations of the this compound test, researchers can turn to alternative chromogenic and fluorogenic substrates, primarily 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) and 4-methylumbelliferyl-β-D-galactopyranoside (MUG).
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): This chromogenic substrate is cleaved by β-galactosidase to produce a blue-colored precipitate. A key advantage of X-Gal is that it is not susceptible to the chemical conversion that causes false positives in S. aureus with this compound.[4][5] While traditionally considered more qualitative due to the insoluble nature of the product, quantitative assays using X-Gal have been developed.[7][8]
-
MUG (4-methylumbelliferyl-β-D-galactopyranoside): This fluorogenic substrate is hydrolyzed by β-galactosidase to yield a fluorescent product, 4-methylumbelliferone, which can be detected under UV light. MUG assays are generally more sensitive than colorimetric assays and are well-suited for high-throughput screening.[9][10]
Performance Comparison: this compound vs. Alternatives
The choice of assay depends on the specific bacterial strains being investigated and the desired experimental outcome. The following table summarizes the key performance characteristics of each method based on available data.
| Feature | This compound Test | X-Gal Assay | MUG Assay |
| Principle | Colorimetric (Yellow) | Colorimetric (Blue) | Fluorogenic |
| Sensitivity | Good | Generally considered more sensitive than this compound for qualitative detection[11] | High |
| Specificity | Lower, prone to false positives with Staphylococcus aureus[3][4] | Higher, not affected by the same false-positive mechanism in S. aureus[4][5] | High |
| Quantification | Quantitative with a spectrophotometer | Can be quantitative, though often used qualitatively[7][8] | Quantitative with a fluorometer |
| Time to Result | Rapid for strong positives, up to 24 hours for weak positives[6] | Can range from hours to overnight | Rapid |
| Major Limitation | False positives with certain staphylococci[3][4] | Insoluble product can make quantification challenging in some formats | Requires a fluorometer for detection |
Experimental Protocols
Detailed methodologies for performing the this compound, X-Gal, and MUG assays are provided below.
This compound Test Protocol (Disk Method)
-
Prepare a heavy suspension of the bacterial culture (equivalent to a McFarland 3 standard) in 0.5 mL of sterile saline.[12]
-
Add a commercially available this compound disk to the suspension.[12]
-
Incubate the tube at 37°C.[12]
-
Observe for the development of a yellow color at hourly intervals for up to 4 hours. For late lactose-fermenters, incubation can be extended up to 24 hours.[12]
-
Positive Result: Development of a yellow color.
-
Negative Result: No color change.
X-Gal Plate Assay Protocol
-
Prepare a suitable agar medium (e.g., Tryptic Soy Agar) and autoclave.
-
Cool the agar to approximately 50°C.
-
Add X-Gal solution (e.g., 20 mg/mL in dimethylformamide) to a final concentration of 40-80 µg/mL.
-
Pour the plates and allow them to solidify.
-
Streak the bacterial culture onto the X-Gal containing plates.
-
Incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Positive Result: Development of blue or blue-green colonies.
-
Negative Result: White or colorless colonies.
MUG Broth Assay Protocol
-
Prepare a suitable broth medium (e.g., Lauryl Tryptose Broth).
-
Add MUG to the broth to a final concentration of 100 µg/mL.
-
Inoculate the MUG-containing broth with the bacterial culture.
-
Incubate at the optimal temperature for the bacterium (e.g., 37°C) for up to 24 hours.
-
Examine the tubes under a long-wave UV light (365 nm).
-
Positive Result: Bright blue fluorescence.
-
Negative Result: No fluorescence.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the biochemical pathway of β-galactosidase action and a logical workflow for selecting the appropriate assay.
Caption: Action of β-galactosidase on different substrates.
Caption: Decision workflow for β-galactosidase assay selection.
References
- 1. rcpath.org [rcpath.org]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Production of 2-Aminophenoxazin-3-one by Staphylococcus aureus Causes False-Positive Results in β-Galactosidase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journalcjast.com [journalcjast.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. biotrading.com [biotrading.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of ONPG
For researchers and professionals in drug development, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of o-nitrophenyl-β-D-galactopyranoside (ONPG), a commonly used colorimetric substrate in β-galactosidase assays. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
While this compound is generally not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols.[1][2][3][4] Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling the compound.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[4]
-
Hand Protection: Use appropriate chemical-resistant gloves.[3][4]
-
Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling:
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.[4]
Quantitative Data and Physical Properties
The following table summarizes key quantitative and physical properties of this compound, which are important for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₈ |
| Molecular Weight | 301.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Storage Temperature | 2-8°C for short-term, -20°C for long-term[6] |
| Incompatible Materials | Strong oxidizing agents[3][6] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, solution, or contaminated material) and the applicable local and institutional regulations.
Unused or surplus this compound powder should be disposed of as chemical waste.
-
Containerize: Keep the this compound in its original, clearly labeled container. If the original container is not available, use a compatible, sealed, and clearly labeled container.
-
Segregate: Do not mix this compound with other chemical waste.
-
Contact Professionals: Arrange for disposal through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3][7]
Disposal of aqueous this compound solutions requires careful consideration of the concentration and volume.
-
Small Quantities, Dilute Solutions: While some non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of water, it is crucial to first consult your institution's EHS guidelines.[8] Do not assume drain disposal is acceptable without explicit permission.
-
Concentrated Solutions or Large Volumes: If drain disposal is not permitted, or for larger volumes and more concentrated solutions, treat it as chemical waste.
-
Collect the solution in a clearly labeled, sealed container.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed waste disposal service.
-
Materials such as pipette tips, tubes, and plates that have come into contact with this compound, particularly in the context of microbiological or cell-based assays, must be decontaminated before disposal.
-
Decontamination: The recommended method for decontamination is autoclaving or incineration.[5] This is especially critical if the materials are also contaminated with biological agents.[5]
-
Disposal of Decontaminated Waste: After decontamination, the waste can typically be disposed of as regular laboratory trash. However, confirm this with your institutional guidelines.
Empty containers that held this compound should be managed as follows:
-
Rinsing: Thoroughly rinse the empty container with water.
-
Disposal of Rinsate: The rinsate should be collected and disposed of as aqueous this compound waste (see section 2).
-
Container Disposal: Once rinsed, the container can generally be disposed of in the normal trash.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management principles. Specific experimental protocols involving this compound, such as β-galactosidase assays, result in the generation of this compound-containing solutions and contaminated labware. The disposal of waste from such experiments should follow the guidelines for aqueous solutions and contaminated materials, respectively. For instance, after a colorimetric assay, the contents of the microplate wells should be collected and managed as aqueous this compound waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of different forms of this compound waste.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. wattbarind.com [wattbarind.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. edvotek.com [edvotek.com]
- 5. himedialabs.com [himedialabs.com]
- 6. What are the storage conditions for this compound? - Blog [hbynm.com]
- 7. anaspec.com [anaspec.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling ONPG
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of o-Nitrophenyl-β-D-galactopyranoside (ONPG), including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 (US) or EN 166 (EU) | To prevent eye contact with this compound dust or solutions.[1][4] |
| Hand Protection | Chemical-resistant gloves | EN 374 | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the material.[1][2][4] |
| Body Protection | Laboratory Coat | N/A | To protect personal clothing from contamination. |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | NIOSH (US) or CEN (EU) approved | Recommended when there is a potential for dust formation to minimize inhalation.[1][4] |
Experimental Protocol: this compound Assay for β-Galactosidase Activity
The following is a generalized protocol for using this compound to test for β-galactosidase activity, a common application in molecular biology and microbiology.
Materials:
-
This compound solution or discs
-
Sterile test tubes
-
Physiological saline (0.85% w/v sodium chloride solution)
-
Bacterial colonies for testing
-
Incubator (35-37°C)
-
Sterile loop or pipette tips
Procedure:
-
Aseptically place one this compound disc into a sterile test tube or prepare an this compound solution in a suitable buffer.
-
Add a small volume of sterile physiological saline to the tube (e.g., 0.1-0.2 mL).[5][6]
-
Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the saline solution in the tube. A heavy inoculum is recommended for a clear result.[7]
-
Incubate the tube at 35-37°C.[6]
-
Observe the tube for a color change at regular intervals (e.g., every hour for up to 6 hours for active fermenters, and up to 24 hours for late lactose fermenters).[6]
-
Interpretation: A change in color to yellow indicates a positive result for β-galactosidase activity. No color change indicates a negative result.[5]
Safe Handling and Disposal Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is typically between 2-8°C for short-term storage and -20°C for long-term storage to maintain its stability and effectiveness.[9]
-
Keep containers tightly closed and protected from light, as this compound can be light-sensitive.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[1][9]
Accidental Release Measures:
-
Wear appropriate PPE, including respiratory protection if dust is generated.[8]
-
Sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[4][8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][8]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4][8]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek medical attention.[4][8]
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[10]
-
Contaminated materials, especially those that have come into contact with microorganisms, should be decontaminated, for example, by autoclaving, before disposal.[6]
-
Do not allow the product or its solutions to enter drains or waterways.[4][8]
References
- 1. bmrservice.com [bmrservice.com]
- 2. edvotek.com [edvotek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. liofilchem.net [liofilchem.net]
- 6. himedialabs.com [himedialabs.com]
- 7. simpios.eu [simpios.eu]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. What are the storage conditions for this compound? - Blog [hbynm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
